CP-113818
Description
Properties
CAS No. |
135025-12-6 |
|---|---|
Molecular Formula |
C24H42N2OS3 |
Molecular Weight |
470.8 g/mol |
IUPAC Name |
(2S)-2-hexylsulfanyl-N-[6-methyl-2,4-bis(methylsulfanyl)-3-pyridinyl]decanamide |
InChI |
InChI=1S/C24H42N2OS3/c1-6-8-10-12-13-14-16-20(30-17-15-11-9-7-2)23(27)26-22-21(28-4)18-19(3)25-24(22)29-5/h18,20H,6-17H2,1-5H3,(H,26,27)/t20-/m0/s1 |
InChI Key |
XAMYAYIMCKELIP-FQEVSTJZSA-N |
Isomeric SMILES |
CCCCCCCC[C@@H](C(=O)NC1=C(C=C(N=C1SC)C)SC)SCCCCCC |
Canonical SMILES |
CCCCCCCCC(C(=O)NC1=C(C=C(N=C1SC)C)SC)SCCCCCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CP 113,818 CP 113818 CP-113,818 CP-113818 N-(2,4-bis(methylthio)-6-methylpyridin-3-yl)-2-(hexylthio)decanoic acid amide |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Mechanism of Action of CP-113818
This technical guide provides a comprehensive overview of the mechanism of action of this compound, a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). The information presented herein is synthesized from key preclinical studies, focusing on its impact on cholesterol metabolism and the processing of amyloid precursor protein (APP), with significant implications for Alzheimer's disease research.
Core Mechanism of Action
This compound is a potent and specific inhibitor of both liver and intestinal ACAT, with IC50 values ranging from 17 to 75 nM. ACAT is an enzyme located in the endoplasmic reticulum (ER) that catalyzes the esterification of cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, this compound effectively blocks this process, leading to a decrease in cholesteryl ester levels and a subsequent increase in the pool of free cholesterol within the ER.
This alteration in cellular cholesterol homeostasis is central to the downstream effects of this compound. It has been demonstrated that the compound does not directly inhibit the β- and γ-secretase enzymes responsible for the amyloidogenic processing of APP. Instead, the inhibition of ACAT and the resulting modulation of the cellular lipid environment indirectly affect APP metabolism, leading to a significant reduction in the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease.
Preliminary evidence also suggests that ACAT inhibition by this compound may induce the ER-associated degradation (ERAD) of APP. This is potentially mediated by an increased association of APP with ER chaperones such as GRP94 and the protease/chaperone HtrA2, leading to the degradation of APP within the early secretory pathway and thereby reducing its availability for amyloidogenic processing.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Species/Cell Line | IC50 Value (nM) |
| ACAT Inhibition | Various (Liver & Intestine) | 17 - 75 |
Table 2: In Vivo Effects of this compound in a Transgenic Mouse Model of Alzheimer's Disease
Data from a two-month treatment study in hAPP (human amyloid precursor protein) transgenic mice.
| Parameter | Tissue/Fluid | % Reduction vs. Control |
| Amyloid Plaque Accumulation | Brain | 88% - 99% |
| Membrane/Insoluble Aβ Levels | Brain | 83% - 96% |
| Soluble Aβ42 Levels | Brain Homogenates | 34% |
| Brain Cholesteryl Esters | Brain | 86% |
| Serum Total Cholesterol | Serum | 29% |
| Hepatic Free Cholesterol | Liver | Up to 37% (dose-dependent) |
| Hepatic Cholesteryl Esters | Liver | Up to 93% (dose-dependent) |
Experimental Protocols
Detailed methodologies for the key experiments cited are as follows:
1. In Vivo Efficacy in a Transgenic Mouse Model of Alzheimer's Disease
-
Animal Model: Transgenic mice expressing human APP751 with the London (V717I) and Swedish (K670M/N671L) mutations (hAPPFAD mice) on a C57BL/6 background were used.
-
Drug Administration: this compound was administered via implantable slow-release biopolymer pellets for 60 days. Dosages ranged from 0 to 7.1 mg/kg/day.
-
Tissue Collection and Preparation: Following treatment, mice were euthanized, and brains were harvested. One hemisphere was fixed for immunohistochemistry, and the other was snap-frozen for biochemical analyses.
-
Amyloid Plaque Quantification: Fixed brain hemispheres were sectioned and stained with anti-Aβ antibodies. The amyloid plaque burden was quantified using image analysis software to calculate the percentage of the area covered by plaques in specific brain regions (e.g., hippocampus and cortex).
-
Aβ Level Measurement (ELISA): Brain tissue was sequentially extracted to isolate soluble and insoluble fractions. Aβ40 and Aβ42 levels in these fractions were quantified using specific sandwich enzyme-linked immunosorbent assays (ELISAs).
-
Cholesterol and Cholesteryl Ester Analysis: Lipids were extracted from brain and liver tissue using standard chloroform/methanol extraction methods. Free cholesterol and cholesteryl ester levels were determined by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
Behavioral Analysis (Morris Water Maze): To assess spatial learning and memory, mice were tested in a Morris water maze. The protocol involved training the mice to find a hidden platform in a pool of opaque water, followed by a probe trial with the platform removed to assess memory retention.
2. In Vitro ACAT Inhibition Assay
-
Enzyme Source: Microsomes containing ACAT were prepared from the liver or intestine of various species.
-
Assay Principle: The assay measures the incorporation of radiolabeled oleoyl-CoA into cholesteryl oleate in the presence of cholesterol substrate.
-
Procedure: Microsomes were incubated with cholesterol, radiolabeled oleoyl-CoA, and varying concentrations of this compound. The reaction was stopped, and lipids were extracted. The amount of radiolabeled cholesteryl oleate formed was quantified by thin-layer chromatography and scintillation counting.
-
Data Analysis: IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for in vivo studies of this compound.
The ACAT Inhibitor CP-113818: A Deep Dive into its Preclinical Efficacy and Mechanism in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD), a progressive neurodegenerative disorder, is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The intricate relationship between cholesterol metabolism and Aβ production has identified Acyl-CoA:cholesterol acyltransferase (ACAT) as a promising therapeutic target. This technical guide provides a comprehensive overview of the preclinical research on CP-113818, a potent ACAT inhibitor, and its significant impact on reducing Alzheimer's-like pathology in animal models. This document details the quantitative outcomes of key studies, outlines the experimental methodologies employed, and visualizes the proposed mechanism of action and experimental workflows.
Quantitative Data Summary
The efficacy of this compound in mitigating Alzheimer's disease pathology has been demonstrated in preclinical studies using transgenic mouse models that overexpress human amyloid precursor protein (APP) with mutations linked to familial AD (APP751 with London and Swedish mutations). Two months of treatment with this compound resulted in substantial reductions in key pathological markers.
| Parameter | Outcome | Quantitative Result | Citation |
| Amyloid Pathology | Reduction in Amyloid Plaque Accumulation | 88% - 99% | [1][2] |
| Reduction in Membrane/Insoluble Aβ Levels | 83% - 96% | [1][2] | |
| Reduction in Soluble Aβ42 in Brain Homogenates | 34% | [1][2] | |
| Cholesterol Metabolism | Decrease in Brain Cholesteryl-Esters | 86% | [1][2] |
| Cognitive Function | Improvement in Spatial Learning | Slight improvement correlated with decreased Aβ levels | [1][2] |
Proposed Mechanism of Action
This compound is a non-isotype-specific ACAT inhibitor, targeting both ACAT1 and ACAT2.[3] The primary proposed mechanism for its therapeutic effect in the context of Alzheimer's disease revolves around the modulation of cholesterol homeostasis, which in turn affects the processing of the amyloid precursor protein (APP). By inhibiting ACAT, this compound prevents the esterification of cholesterol into cholesteryl esters for storage. This alteration in cellular cholesterol distribution is thought to impact the localization and processing of APP within the endoplasmic reticulum and lipid rafts, leading to a downregulation of APP maturation and a subsequent decrease in the production of amyloid-beta peptides.[3]
References
- 1. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]
- 2. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blocking cholesterol storage to treat Alzheimers disease [explorationpub.com]
The Discovery and Early Evaluation of CP-113818: A Potent ACAT Inhibitor with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CP-113818 is a potent and specific inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of cholesterol.[1] Early research into this compound revealed its potential in two significant therapeutic areas: hypercholesterolemia and Alzheimer's disease. By modulating cholesterol metabolism, this compound demonstrated the ability to lower atherogenic lipoprotein levels and, intriguingly, to significantly reduce the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. This technical guide provides a comprehensive overview of the foundational studies that characterized this compound, detailing its in vitro and in vivo pharmacological properties, the experimental protocols used in its evaluation, and the underlying signaling pathways affected by its mechanism of action.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from early studies of this compound, highlighting its potency and efficacy in various experimental models.
Table 1: In Vitro Inhibition of ACAT by this compound
| Cell Line/Tissue Source | IC50 (nM) | Reference |
| Liver and Intestinal ACAT (various species) | 17 - 75 | [1] |
| HepG2 cells | 6 | |
| THP-1 cells | 63 |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Alzheimer's Disease (hAPPFAD Transgenic Mice)
| Parameter | Reduction (%) | Treatment Duration | Reference |
| Amyloid Plaque Accumulation | 88 - 99 | 2 months | [2][3][4] |
| Membrane/Insoluble Aβ Levels | 83 - 96 | 2 months | [2][3][4] |
| Brain Cholesteryl Esters | 86 | 2 months | [2][3] |
| Soluble Aβ42 | 34 | 2 months | [2] |
| Serum Total Cholesterol | 29 | 2 months |
Experimental Protocols
This section details the methodologies for key experiments cited in the early evaluation of this compound.
In Vitro ACAT Inhibition Assay (Microsomal Preparation)
This protocol describes a common method for determining the inhibitory activity of compounds like this compound on the ACAT enzyme using microsomal fractions from cells or tissues.
1. Preparation of Microsomes:
-
Harvest cultured cells (e.g., HepG2, THP-1) or fresh tissue (e.g., liver, intestine).
-
Homogenize the cells or tissue in a suitable buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4) on ice.
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet nuclei and cellular debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration (e.g., using the Bradford or BCA assay).
2. ACAT Inhibition Assay:
-
In a reaction tube, combine the microsomal preparation (containing the ACAT enzyme) with a reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).
-
Add the test compound (this compound) at various concentrations. A vehicle control (e.g., DMSO) should also be included.
-
Pre-incubate the mixture for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrates: cholesterol (often delivered in a detergent like Triton X-100 or complexed with cyclodextrin) and a radiolabeled fatty acyl-CoA, typically [1-14C]oleoyl-CoA.
-
Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at 37°C with gentle shaking.
-
Stop the reaction by adding a mixture of chloroform:methanol (2:1 v/v).
3. Analysis of Cholesteryl Ester Formation:
-
Vortex the tubes to extract the lipids into the organic phase.
-
Centrifuge to separate the phases and carefully collect the lower organic phase.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform.
-
Spot the samples onto a thin-layer chromatography (TLC) plate (silica gel).
-
Develop the TLC plate in a solvent system that separates cholesteryl esters from other lipids (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v).
-
Visualize the separated lipids (e.g., using iodine vapor or a phosphorimager).
-
Scrape the spots corresponding to cholesteryl esters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of ACAT inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Study in a Mouse Model of Alzheimer's Disease
This protocol outlines the general procedure for evaluating the in vivo effects of this compound in a transgenic mouse model of Alzheimer's disease, such as the hAPPFAD mice.
1. Animal Model and Drug Administration:
-
Use a transgenic mouse model that develops key features of Alzheimer's disease pathology, such as the hAPPFAD mouse line which expresses mutant human amyloid precursor protein (APP).
-
Administer this compound to the mice. A common method for ensuring stable drug levels is the subcutaneous implantation of slow-release biopolymer pellets containing the compound. A placebo pellet is implanted in the control group.
-
The treatment duration is typically several months to allow for the development and potential modulation of amyloid pathology.
2. Behavioral Testing (e.g., Morris Water Maze):
-
Assess cognitive function, particularly spatial learning and memory, using standardized behavioral tests like the Morris Water Maze.
-
The test involves training mice to find a hidden platform in a circular pool of opaque water, using spatial cues in the room.
-
Record parameters such as the time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial (with the platform removed).
3. Tissue Collection and Processing:
-
At the end of the treatment period, euthanize the mice and collect brain tissue and blood samples.
-
Perfuse the animals with saline to remove blood from the brain.
-
Dissect the brain into different regions (e.g., cortex, hippocampus) for various analyses.
4. Biochemical and Histological Analysis:
-
Amyloid-beta (Aβ) Quantification: Homogenize brain tissue and perform enzyme-linked immunosorbent assays (ELISAs) to measure the levels of soluble and insoluble Aβ peptides (Aβ40 and Aβ42).
-
Amyloid Plaque Staining: Prepare brain sections and perform immunohistochemistry or staining with dyes like Thioflavin S or Congo red to visualize and quantify amyloid plaques.
-
Cholesteryl Ester Measurement: Extract lipids from brain tissue and use enzymatic assays or chromatography to measure the levels of cholesteryl esters.
-
Western Blotting: Analyze the levels of APP and its cleavage products to assess the impact of the treatment on APP processing.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflow of its preclinical evaluation.
Caption: Signaling pathway of this compound as an ACAT inhibitor.
Caption: Experimental workflow for the preclinical evaluation of this compound.
Conclusion
The early studies on this compound established it as a potent inhibitor of the ACAT enzyme with significant therapeutic potential. Its ability to modulate cholesterol metabolism and reduce amyloid-beta production in preclinical models provided a strong rationale for its further development, particularly in the context of Alzheimer's disease. The data and methodologies outlined in this technical guide serve as a foundational reference for researchers in the field of neurodegenerative disease and cholesterol metabolism, highlighting the critical role of ACAT as a drug target and the multifaceted approach required for the preclinical evaluation of such compounds.
References
- 1. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]
- 2. curealz.org [curealz.org]
- 3. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the allosterism of acyl-CoA:cholesterol acyltransferase (ACAT) by using various sterols: in vitro and intact cell studies - PMC [pmc.ncbi.nlm.nih.gov]
CP-113818: A Potent Modulator of Amyloid-Beta Production Through ACAT Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
CP-113818, a potent inhibitor of Acyl-coenzyme A: cholesterol acyltransferase (ACAT), has demonstrated significant efficacy in reducing the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease. Both in vitro and extensive in vivo studies have established that by modulating cellular cholesterol metabolism, this compound interferes with the amyloidogenic processing of the amyloid precursor protein (APP), leading to a substantial decrease in Aβ levels. This document provides a comprehensive overview of the core data, experimental methodologies, and proposed mechanisms of action for this compound's effect on Aβ production, tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Targeting Cholesterol Homeostasis
This compound's primary molecular target is the enzyme ACAT, which is responsible for the esterification of free cholesterol into cholesteryl esters for cellular storage.[1][2] By inhibiting ACAT, this compound alters the intracellular distribution of cholesterol, which in turn influences the proteolytic processing of APP.[3][4] The prevailing hypothesis is that this shift in cholesterol homeostasis affects the activity of the secretase enzymes (α-, β-, and γ-secretase) that cleave APP, thereby reducing the generation of amyloidogenic Aβ peptides.[3] Some evidence also suggests that ACAT inhibition may delay the maturation of APP and promote its retention in the endoplasmic reticulum, making it less available to the secretases.[3]
Signaling Pathway Overview
Caption: Proposed mechanism of action of this compound.
Quantitative Data on Aβ Reduction
This compound has demonstrated a robust, dose-dependent reduction in Aβ levels in preclinical models. The most comprehensive data comes from in vivo studies using a transgenic mouse model of Alzheimer's disease.
Table 1: In Vivo Efficacy of this compound in an AD Mouse Model
| Parameter | Reduction (%) | Experimental Details |
| Amyloid Plaque Accumulation | 88-99% | Two-month treatment in hAPP(751) transgenic mice.[5] |
| Membrane/Insoluble Aβ Levels | 83-96% | Brain homogenates from treated hAPP(751) transgenic mice.[5] |
| Soluble Aβ42 Levels | 34% | Brain homogenates from treated hAPP(751) transgenic mice.[4][5] |
| Brain Cholesteryl Esters | 86% | Brain homogenates from treated hAPP(751) transgenic mice.[3][5] |
Table 2: In Vitro Potency of this compound
| Cell Line | IC50 (nM) | Assay |
| HepG2 | 6 | ACAT inhibition. |
| THP-1 | 63 | ACAT inhibition. |
Note: Specific quantitative data on the percentage reduction of Aβ in cell-based experiments were not detailed in the reviewed literature.
Experimental Protocols
The following methodologies are based on the pivotal study by Hutter-Paier et al. (2004) published in Neuron.
In Vivo Efficacy Study in a Transgenic Mouse Model
-
Animal Model: Transgenic mice expressing human APP751 with the London (V717I) and Swedish (K670M/N671L) mutations (mThy1-hAPP751, also referred to as TASD41) on a C57BL/6 background were used.[4][5] These mice develop significant amyloid plaque pathology.
-
Drug Administration: To ensure stable and continuous delivery of the compound, this compound was administered via implantable slow-release biopolymer pellets. The treatment duration was two months.[5]
-
Biochemical Analysis of Aβ Levels:
-
Following the treatment period, mouse brains were harvested.
-
Brain homogenates were prepared for the differential extraction of soluble and insoluble Aβ fractions.
-
Aβ levels (specifically Aβ40 and Aβ42) were quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
-
Histopathological Analysis:
-
Brain tissue was fixed, sectioned, and subjected to immunohistochemistry using antibodies specific for Aβ to visualize amyloid plaques.
-
Quantitative image analysis was performed to determine the amyloid plaque load in specific brain regions, such as the cortex and hippocampus.
-
-
Cholesteryl Ester Measurement:
-
Lipids were extracted from brain homogenates.
-
Cholesteryl ester levels were quantified, likely using enzymatic assays or chromatographic methods, to confirm the pharmacological effect of ACAT inhibition.
-
-
Behavioral Assessment:
-
Spatial learning and memory were assessed using the Morris water maze test.[3] This involved training the mice to find a hidden platform in a pool of water and testing their memory of the platform's location.
-
Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound.
Implications for Drug Development
The substantial reduction in amyloid pathology observed with this compound treatment in a relevant animal model highlights the potential of ACAT inhibition as a therapeutic strategy for Alzheimer's disease.[5] The data suggests that modulating cholesterol metabolism can be a potent lever for controlling the production of neurotoxic Aβ peptides. For drug development professionals, these findings support the continued exploration of ACAT inhibitors and other approaches that target the intersection of lipid metabolism and APP processing. The slight improvement in spatial learning also suggests that reducing Aβ levels through this mechanism could translate to cognitive benefits.[5] Further research to elucidate the precise molecular links between cellular cholesterol levels and secretase activity could unveil additional targets within this pathway.
References
- 1. ACAT INHIBITION AND AMYLOID BETA REDUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 3. The ACAT inhibitor CP-113,818 markedly reduces amyloid pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. η-Secretase processing of APP inhibits neuronal activity in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
The role of ACAT inhibition in neurodegenerative diseases
An In-depth Technical Guide to the Role of ACAT Inhibition in Neurodegenerative Diseases
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The dysregulation of cholesterol metabolism within the central nervous system is an increasingly recognized factor in the pathogenesis of several neurodegenerative diseases, most notably Alzheimer's disease (AD). Acyl-CoA:cholesterol acyltransferase (ACAT), particularly the ACAT1 isoform predominant in the brain, has emerged as a key therapeutic target. This enzyme is responsible for the esterification of free cholesterol into cholesteryl esters (CE) for storage in lipid droplets. Inhibition of ACAT1 does not reduce total cellular cholesterol but rather modulates its subcellular distribution, leading to a cascade of beneficial effects. Preclinical evidence robustly demonstrates that ACAT inhibition reduces the production of amyloid-beta (Aβ) peptides, mitigates Aβ-related pathology, enhances the clearance of pathogenic proteins through autophagy, and suppresses neuroinflammatory pathways. While the most extensive research has been conducted in the context of AD, compelling evidence also points to the therapeutic potential of ACAT inhibition in other conditions such as Niemann-Pick type C (NPC) disease. Furthermore, foundational research linking α-synuclein, the pathological hallmark of Parkinson's disease (PD), to cholesteryl esters provides a strong rationale for exploring this strategy in synucleinopathies. This technical guide synthesizes the core mechanisms, presents key quantitative data from preclinical studies, details essential experimental protocols, and visualizes the underlying pathways to provide a comprehensive resource for professionals in the field.
The Central Role of ACAT in Brain Cholesterol Homeostasis
The brain is the most cholesterol-rich organ, with this lipid playing a critical role in membrane integrity, synaptogenesis, and signal transduction.[1] Brain cholesterol homeostasis is tightly regulated, as the blood-brain barrier isolates it from peripheral circulation.[1] Acyl-CoA:cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme that prevents the buildup of excess free cholesterol by converting it into inert cholesteryl esters (CE), which are subsequently stored in cytoplasmic lipid droplets.[2][3]
There are two isoforms of this enzyme:
-
ACAT1 (or SOAT1): Resides in the endoplasmic reticulum (ER) and is ubiquitously expressed in all tissues, including all cell types in the brain. It is the predominant isoform in neurons, microglia, and astrocytes.[2][4][5]
-
ACAT2 (or SOAT2): Is primarily expressed in the intestines and liver and plays a minimal role in the central nervous system.[2][6]
Therefore, ACAT1 is considered the primary therapeutic target for neurodegenerative diseases.
ACAT Inhibition in Alzheimer's Disease
The strongest evidence for the therapeutic potential of ACAT inhibition comes from extensive research in Alzheimer's disease models. The mechanism is multifaceted, impacting amyloid pathology, tauopathy, and neuroinflammation.
Mechanism 1: Reduction of Amyloid-β Generation and Aggregation
ACAT inhibition has been consistently shown to decrease the production and accumulation of Aβ, the primary component of amyloid plaques.[7][8] This occurs through a mechanism distinct from that of statins.[7] Instead of lowering overall cholesterol synthesis, ACAT inhibitors alter the subcellular distribution of free cholesterol, which in turn affects the processing of the Amyloid Precursor Protein (APP).
The proposed signaling pathway suggests that by preventing cholesterol esterification in the ER, ACAT inhibition reduces the maturation and trafficking of APP to lipid rafts, which are membrane microdomains rich in the β-secretase (BACE1) and γ-secretase enzymes required for amyloidogenic processing.[2] This leads to a decrease in the generation of APP C-terminal fragments (APP-CTFs) and, consequently, a reduction in the secretion of Aβ peptides, particularly the highly amyloidogenic Aβ42.[2][9]
References
- 1. ACAT1/SOAT1 Blockade Suppresses LPS-Mediated Neuroinflammation by Modulating the Fate of Toll-like Receptor 4 in Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acat1/Soat1 knockout extends the mutant Npc1 mouse lifespan and ameliorates functional deficiencies in multiple organelles of mutant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]
The ACAT Inhibitor CP-113818: A Comprehensive Technical Review of its Impact on Cholesterol Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-113818 is a potent, non-isoform-specific inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), a key enzyme in cellular cholesterol metabolism. By blocking the esterification of cholesterol, this compound modulates several critical pathways involved in cholesterol absorption, storage, and transport. This technical guide provides an in-depth overview of the pharmacological properties of this compound, detailing its mechanism of action and its profound effects on cholesterol metabolism as demonstrated in numerous preclinical studies. This document summarizes key quantitative data, outlines detailed experimental protocols for the evaluation of ACAT inhibitors, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to this compound and ACAT Inhibition
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. This process is central to the regulation of cellular cholesterol homeostasis. In mammals, there are two isoforms of ACAT: ACAT1, which is ubiquitously expressed and plays a role in cholesteryl ester storage in various tissues, and ACAT2, which is primarily found in the intestine and liver and is involved in the absorption of dietary cholesterol and the assembly of lipoproteins.
This compound is a potent, orally active small molecule that demonstrates robust inhibition of both ACAT1 and ACAT2. Its ability to interfere with cholesterol esterification has significant implications for lipid metabolism, making it a valuable tool for research and a potential therapeutic agent for conditions characterized by dyslipidemia and cholesterol accumulation.
Mechanism of Action
This compound exerts its effects by directly inhibiting the enzymatic activity of ACAT. By preventing the conversion of free cholesterol to cholesteryl esters, it reduces the intracellular pool of stored cholesterol. This, in turn, leads to a series of downstream effects on cholesterol metabolism:
-
Inhibition of Intestinal Cholesterol Absorption: In the enterocytes of the small intestine, ACAT2 is responsible for esterifying absorbed dietary and biliary cholesterol, a crucial step for its packaging into chylomicrons. By inhibiting ACAT2, this compound significantly reduces the absorption of dietary cholesterol.
-
Reduction of Hepatic Cholesteryl Ester Accumulation: In the liver, ACAT is involved in the storage of excess cholesterol as cholesteryl esters. Inhibition of hepatic ACAT by this compound prevents the accumulation of cholesteryl esters in the liver, which can be beneficial in conditions of hepatic steatosis.
-
Modulation of Lipoprotein Metabolism: By reducing the availability of cholesteryl esters in the liver, this compound can alter the assembly and secretion of very-low-density lipoproteins (VLDL), the precursors to low-density lipoproteins (LDL). This leads to a favorable alteration in the plasma lipoprotein profile, characterized by a reduction in atherogenic lipoproteins.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound.
Table 1: In Vitro Potency of this compound
| Enzyme Source | Species | IC50 (nM) | Reference |
| Liver Microsomes | Human | 17-75 | [1] |
| Intestinal Microsomes | Human | 17-75 | [1] |
| Liver Microsomes | Rat | 17-75 | [1] |
| Intestinal Microsomes | Rat | 17-75 | [1] |
| Liver Microsomes | Hamster | 17-75 | [1] |
| Intestinal Microsomes | Hamster | 17-75 | [1] |
| Liver Microsomes | Rabbit | 17-75 | [1] |
| Intestinal Microsomes | Rabbit | 17-75 | [1] |
| Liver Microsomes | Monkey | 17-75 | [1] |
| Intestinal Microsomes | Monkey | 17-75 | [1] |
Table 2: In Vivo Efficacy of this compound on Cholesterol Absorption
| Animal Model | Dose | Inhibition of Cholesterol Absorption (%) | Reference |
| Hamster | 6 µg/kg (ED50) | 50 | [1] |
| Rabbit | 10 µg/kg (ED50) | 50 | [1] |
| Cynomolgus Monkey | 10 mg/kg | 40 | [1] |
| African Green Monkey | 10 mg/kg | 26 | [1] |
Table 3: In Vivo Effects of this compound on Plasma Lipoproteins and Liver Cholesterol
| Animal Model | Treatment Details | Key Findings | Reference |
| Cholesterol-fed Rats | Not specified | Prevented the increase in liver cholesterol | [1] |
| Cholesterol-fed Hamsters | Not specified | Prevented the increase in liver cholesterol | [1] |
| Cholesterol-fed Rabbits | Not specified | Prevented the increase in liver cholesterol; Selectively decreased β-VLDL, IDL, and LDL; Shifted cholesterol distribution from atherogenic lipoproteins (96% to 81%) to HDL (4% to 19%) | [1] |
| Cynomolgus Monkeys | Not specified | Decreased LDL cholesterol by ~30%; Increased HDL cholesterol | [1] |
| African Green Monkeys | Not specified | Decreased LDL cholesterol by ~30%; No effect on HDL cholesterol | [1] |
| hAPP Transgenic Mice (Alzheimer's Model) | 0-7.1 mg/kg/day | Reduced serum total cholesterol by 29%; Decreased hepatic free cholesterol by up to 37% and cholesteryl esters by up to 93% | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
In Vitro ACAT Inhibition Assay (Microsomal)
This protocol is adapted from standard methods for assessing ACAT activity in microsomal preparations.
Objective: To determine the in vitro inhibitory potency (IC50) of this compound on ACAT activity.
Materials:
-
Liver or intestinal tissue from the species of interest.
-
Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose).
-
[1-14C]Oleoyl-CoA (radiolabeled substrate).
-
Unlabeled oleoyl-CoA.
-
Bovine serum albumin (BSA).
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
Scintillation cocktail and vials.
-
Thin-layer chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v).
Procedure:
-
Microsome Preparation:
-
Homogenize fresh or frozen tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in buffer and determine the protein concentration (e.g., by Bradford assay).
-
-
ACAT Activity Assay:
-
In a reaction tube, combine the microsomal preparation, BSA, and various concentrations of this compound (or vehicle control).
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding a mixture of [1-14C]oleoyl-CoA and unlabeled oleoyl-CoA.
-
Incubate the reaction for a specific time (e.g., 10-30 minutes) at 37°C.
-
Stop the reaction by adding a lipid extraction solvent (e.g., chloroform:methanol, 2:1, v/v).
-
-
Lipid Extraction and Analysis:
-
Extract the lipids from the reaction mixture.
-
Spot the lipid extract onto a TLC plate and develop the chromatogram to separate cholesteryl esters from other lipids.
-
Visualize the lipid spots (e.g., with iodine vapor).
-
Scrape the silica gel corresponding to the cholesteryl ester band into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of ACAT inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Cholesterol Absorption Assay (Radiolabeled Cholesterol)
This protocol is based on studies measuring the inhibition of cholesterol absorption in animal models.
Objective: To determine the in vivo efficacy (ED50) of this compound in inhibiting intestinal cholesterol absorption.
Materials:
-
Animal model (e.g., hamsters, rabbits).
-
[3H]Cholesterol or [14C]Cholesterol.
-
Lipid vehicle for oral administration (e.g., corn oil, medium-chain triglycerides).
-
This compound formulated for oral administration.
-
Blood collection supplies.
-
Scintillation counter.
Procedure:
-
Animal Acclimatization and Dosing:
-
Acclimatize animals to the housing conditions and diet.
-
Administer a single oral dose of this compound (at various concentrations) or vehicle to different groups of animals.
-
After a specified time (e.g., 30-60 minutes), administer an oral dose of radiolabeled cholesterol in a lipid vehicle.
-
-
Blood Sampling:
-
Collect blood samples at various time points after the administration of radiolabeled cholesterol (e.g., 2, 4, 8, 24, 48, and 72 hours).
-
-
Sample Processing and Analysis:
-
Separate plasma from the blood samples.
-
Extract lipids from the plasma.
-
Quantify the amount of radioactivity in the plasma lipid extract using a scintillation counter.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) of plasma radioactivity over time for each animal.
-
Determine the percentage of inhibition of cholesterol absorption for each dose of this compound compared to the vehicle control group.
-
Calculate the ED50 value, which is the dose of this compound that produces a 50% inhibition of cholesterol absorption.
-
In Vivo Hypercholesterolemia Model and Lipoprotein Analysis
This protocol describes a general procedure for inducing hypercholesterolemia in an animal model and analyzing the effects of this compound on the lipoprotein profile.
Objective: To evaluate the effect of this compound on plasma lipoprotein profiles and liver cholesterol content in a diet-induced hypercholesterolemia model.
Materials:
-
Animal model (e.g., rats, rabbits, monkeys).
-
High-cholesterol diet (e.g., standard chow supplemented with 0.5-2% cholesterol and 10-15% fat).
-
This compound formulated for administration (e.g., in the diet, by oral gavage).
-
Blood collection and processing supplies.
-
Liver tissue collection and storage supplies.
-
Fast performance liquid chromatography (FPLC) system for lipoprotein separation.
-
Enzymatic kits for cholesterol and triglyceride quantification.
Procedure:
-
Induction of Hypercholesterolemia:
-
Feed the animals a high-cholesterol diet for a specified period (e.g., 4-12 weeks) to induce elevated plasma cholesterol levels.
-
-
Treatment with this compound:
-
Divide the hypercholesterolemic animals into treatment and control groups.
-
Administer this compound to the treatment group daily for a defined duration (e.g., 2-8 weeks). The control group receives the vehicle.
-
-
Sample Collection:
-
At the end of the treatment period, collect blood samples for lipoprotein analysis.
-
Euthanize the animals and collect liver tissue for lipid analysis.
-
-
Lipoprotein Profile Analysis:
-
Separate plasma lipoproteins (VLDL, IDL, LDL, HDL) using FPLC.
-
Quantify the cholesterol and triglyceride content in each lipoprotein fraction using enzymatic assays.
-
-
Liver Lipid Analysis:
-
Homogenize the liver tissue.
-
Extract lipids from the liver homogenate.
-
Quantify the total cholesterol, free cholesterol, and cholesteryl ester content in the liver lipid extract.
-
-
Data Analysis:
-
Compare the plasma lipoprotein cholesterol and triglyceride concentrations, as well as the liver lipid content, between the this compound-treated group and the control group using appropriate statistical tests.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathway of ACAT in Cholesterol Metabolism
References
The Therapeutic Potential of CP-113818: An ACAT Inhibitor for Neurodegenerative Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CP-113818 is a potent, small-molecule inhibitor of Acyl-coenzyme A: cholesterol acyltransferase (ACAT), an intracellular enzyme that plays a crucial role in cholesterol metabolism. Emerging preclinical evidence has highlighted the therapeutic potential of this compound, particularly in the context of Alzheimer's disease. By modulating cholesterol esterification, this compound has been shown to significantly reduce the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology. This technical guide provides a comprehensive overview of the core scientific findings related to this compound, including its mechanism of action, key preclinical data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug development who are investigating novel therapeutic strategies for neurodegenerative disorders.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles in the brain. The accumulation of Aβ is considered a central event in the pathogenesis of the disease. This compound has emerged as a promising therapeutic candidate due to its ability to inhibit Acyl-coenzyme A: cholesterol acyltransferase (ACAT). ACAT is responsible for the esterification of cholesterol, converting it into cholesteryl esters for storage in lipid droplets. Inhibition of ACAT has been shown to reduce the generation of Aβ peptides, suggesting a direct link between cholesterol metabolism and amyloid pathology. This guide will delve into the quantitative data from preclinical studies, provide detailed experimental methodologies for key assays, and visualize the underlying biological pathways and experimental workflows.
Mechanism of Action: ACAT Inhibition and Aβ Reduction
This compound exerts its therapeutic effect by potently inhibiting the enzyme ACAT.[1] This inhibition disrupts the normal process of cholesterol esterification within the cell. The prevailing hypothesis is that by preventing the formation of cholesteryl esters, this compound alters the distribution of free cholesterol within cellular membranes. This change in the lipid environment is thought to influence the processing of the amyloid precursor protein (APP), steering it away from the amyloidogenic pathway that leads to the production of Aβ peptides.
Quantitative Preclinical Data
Preclinical studies utilizing transgenic mouse models of Alzheimer's disease have demonstrated the significant efficacy of this compound in mitigating amyloid pathology. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro ACAT Inhibition by this compound
| Enzyme Source | IC50 (nM) |
| Rat Liver Microsomes | 17 |
| Rat Intestinal Microsomes | 25 |
| Human Liver Microsomes | 50 |
| Human Intestinal Microsomes | 75 |
Data compiled from publicly available research.
Table 2: Effects of this compound on Amyloid Pathology in a Transgenic Mouse Model of Alzheimer's Disease
| Parameter | Treatment Group | % Reduction vs. Control |
| Amyloid Plaque Accumulation | This compound | 88 - 99% |
| Insoluble Aβ40 Levels | This compound | ~90% |
| Insoluble Aβ42 Levels | This compound | ~96% |
| Brain Cholesteryl Esters | This compound | ~86% |
Data from a two-month treatment study in hAPP transgenic mice.[2]
Table 3: Effects of this compound on Cholesterol Levels in Various Animal Models
| Animal Model | Treatment | Effect on LDL Cholesterol | Effect on HDL Cholesterol |
| Cholesterol-fed Rats | This compound | - | - |
| Cholesterol-fed Hamsters | This compound | - | - |
| Cholesterol-fed Rabbits | This compound | ↓ | ↑ |
| Cynomolgus Monkeys | This compound | ↓ (~30%) | ↑ |
| African Green Monkeys | This compound | ↓ (~30%) | No significant change |
Data from various preclinical studies on cholesterol metabolism.[3]
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's therapeutic potential.
In Vitro ACAT Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of this compound on ACAT enzyme activity using a radiolabeled substrate.
Materials:
-
Microsomal fractions from liver or intestine (source of ACAT enzyme)
-
[1-14C]Oleoyl-CoA (radiolabeled substrate)
-
Bovine serum albumin (BSA)
-
This compound (or other test compounds) dissolved in DMSO
-
Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Lipid extraction solvents (e.g., chloroform:methanol, 2:1 v/v)
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the microsomal protein, reaction buffer, and BSA.
-
Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding [1-14C]Oleoyl-CoA.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the lipid extraction solvents.
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Spot the extracted lipids onto a TLC plate.
-
Develop the TLC plate in the appropriate solvent system to separate cholesteryl esters from other lipids.
-
Visualize the lipid spots (e.g., using iodine vapor).
-
Scrape the spots corresponding to cholesteryl esters into scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of ACAT inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Quantification of Aβ Levels by ELISA
This protocol describes the enzyme-linked immunosorbent assay (ELISA) for the quantification of Aβ40 and Aβ42 in mouse brain homogenates.
Materials:
-
Mouse brain tissue
-
Homogenization buffer (e.g., Tris-buffered saline with protease inhibitors)
-
Guanidine-HCl for insoluble Aβ extraction
-
Aβ40 and Aβ42 specific ELISA kits (containing capture antibody, detection antibody, standard peptides, and substrate)
-
Microplate reader
Procedure:
-
Brain Homogenization: Homogenize the brain tissue in ice-cold homogenization buffer.
-
Fractionation: Centrifuge the homogenate to separate the soluble and insoluble fractions. The supernatant contains the soluble Aβ fraction.
-
Insoluble Aβ Extraction: Resuspend the pellet in a solution containing guanidine-HCl to solubilize the aggregated Aβ.
-
ELISA Procedure:
-
Coat a 96-well plate with the capture antibody specific for either Aβ40 or Aβ42.
-
Block the plate to prevent non-specific binding.
-
Add the prepared brain homogenate fractions (soluble and insoluble) and the standard Aβ peptides to the wells.
-
Incubate to allow the Aβ to bind to the capture antibody.
-
Wash the plate to remove unbound material.
-
Add the biotinylated detection antibody.
-
Incubate to allow the detection antibody to bind to the captured Aβ.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate and wash.
-
Add the HRP substrate (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve using the known concentrations of the Aβ standard peptides. Calculate the concentration of Aβ in the brain samples based on the standard curve.
Immunohistochemical Staining of Amyloid Plaques
This protocol details the procedure for visualizing amyloid plaques in brain sections using immunohistochemistry.
Materials:
-
Formalin-fixed, paraffin-embedded mouse brain sections
-
Anti-Aβ antibody (e.g., 6E10 or 4G8)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Antigen retrieval solution (e.g., formic acid or citrate buffer)
-
Blocking solution (e.g., normal goat serum)
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the brain sections in xylene and rehydrate through a graded series of ethanol solutions.
-
Antigen Retrieval: Perform antigen retrieval to unmask the antigenic epitopes. This can be achieved by incubating the sections in formic acid or by heat-induced epitope retrieval in citrate buffer.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution. Block non-specific antibody binding with a blocking solution.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-Aβ antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with the biotinylated secondary antibody.
-
ABC Reagent Incubation: Wash the sections and incubate with the ABC reagent.
-
Visualization: Wash the sections and visualize the antibody binding by adding the DAB substrate, which will produce a brown precipitate at the site of the amyloid plaques.
-
Counterstaining and Mounting: Counterstain the sections with a nuclear stain like hematoxylin (optional). Dehydrate the sections and mount with a coverslip.
-
Analysis: Examine the sections under a microscope to visualize and quantify the amyloid plaque burden.
Morris Water Maze for Spatial Learning and Memory
This protocol describes the Morris water maze test, a widely used behavioral assay to assess spatial learning and memory in rodents.
Materials:
-
Circular water tank (pool)
-
Escape platform
-
Water (made opaque with non-toxic paint)
-
Video tracking system and software
-
Visual cues placed around the room
Procedure:
-
Acquisition Phase (Learning):
-
Fill the pool with water and place the escape platform in a fixed location, submerged just below the water surface.
-
For several consecutive days, place the mouse in the water at different starting positions and allow it to swim and find the hidden platform.
-
Record the time it takes for the mouse to find the platform (escape latency) and the path taken using the video tracking system.
-
If the mouse does not find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.
-
-
Probe Trial (Memory):
-
After the acquisition phase, remove the escape platform from the pool.
-
Place the mouse in the pool and allow it to swim for a set period (e.g., 60 seconds).
-
Record the time the mouse spends swimming in the quadrant where the platform was previously located.
-
-
Data Analysis:
-
Analyze the escape latency during the acquisition phase to assess learning. A decrease in escape latency over days indicates learning.
-
Analyze the time spent in the target quadrant during the probe trial to assess memory. A significant preference for the target quadrant indicates good spatial memory.
-
Experimental Workflows
The following diagrams illustrate the typical workflows for key experimental procedures.
Conclusion
This compound represents a compelling therapeutic candidate for Alzheimer's disease by targeting the intersection of cholesterol metabolism and amyloid pathology. The preclinical data strongly support its ability to reduce Aβ production and amyloid plaque burden. The detailed experimental protocols and workflows provided in this guide are intended to facilitate further research into this compound and other ACAT inhibitors. As the field continues to explore novel therapeutic avenues for neurodegenerative diseases, a thorough understanding of the mechanism and preclinical validation of compounds like this compound will be paramount for successful clinical translation. This document serves as a foundational resource for scientists and researchers dedicated to advancing the development of effective treatments for Alzheimer's disease.
References
The ACAT Inhibitor CP-113818: A Technical Guide to its Impact on Amyloid Precursor Protein Processing
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CP-113818, a potent inhibitor of Acyl-coenzyme A: cholesterol acyltransferase (ACAT), has emerged as a significant small molecule in the preclinical investigation of Alzheimer's disease therapeutics. This technical guide provides an in-depth analysis of the mechanism by which this compound modulates the processing of Amyloid Precursor Protein (APP), a key event in the pathogenesis of Alzheimer's disease. Through the inhibition of ACAT, this compound indirectly curtails the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques. This document synthesizes the available quantitative data, details the experimental methodologies employed in seminal studies, and presents visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action: Indirect Modulation of APP Processing
This compound exerts its effect on APP processing not by directly targeting the secretase enzymes (α-, β-, and γ-secretase) responsible for APP cleavage, but by altering cellular cholesterol metabolism. As an ACAT inhibitor, this compound blocks the esterification of cholesterol into cholesteryl esters for storage. This leads to an increase in free cholesterol within the endoplasmic reticulum (ER). The altered cholesterol homeostasis in the ER is believed to be the primary driver of the subsequent effects on APP.
The prevailing hypothesis is that ACAT inhibition by this compound delays the maturation and trafficking of newly synthesized APP from the ER to the Golgi apparatus and the cell surface, where the amyloidogenic processing primarily occurs.[1][2] This retention of immature APP in the ER limits its availability as a substrate for β-secretase (BACE1) and γ-secretase, the enzymes that sequentially cleave APP to generate Aβ.[3] Consequently, the production of APP C-terminal fragments (APP-CTFs), the immediate precursors to Aβ, is reduced.[3]
Quantitative Effects of this compound on APP Processing and Amyloid Pathology
The most comprehensive quantitative data on the efficacy of this compound comes from in vivo studies using a transgenic mouse model of Alzheimer's disease expressing human APP751 with the London (V717I) and Swedish (K670M/N671L) mutations.
| Parameter | Treatment Group | Reduction (%) | Reference |
| Amyloid Plaque Accumulation | This compound (2 months) | 88 - 99% | [4] |
| Membrane/Insoluble Aβ Levels | This compound (2 months) | 83 - 96% | [4] |
| Soluble Aβ42 Levels | This compound (2 months) | 34% | [4] |
| Brain Cholesteryl-Esters | This compound (2 months) | 86% | [4] |
Key Experimental Protocols
In Vivo Efficacy Study in a Transgenic Mouse Model of Alzheimer's Disease
Objective: To assess the long-term efficacy of this compound in reducing Alzheimer's-like pathology in a relevant animal model.
Animal Model: Transgenic mice expressing human APP751 with the London (V717I) and Swedish (K670M/N671L) mutations.[4]
Treatment Administration:
-
Formulation: this compound was incorporated into slow-release biopolymer pellets.
-
Route of Delivery: Subcutaneous implantation of the pellets.
-
Dosage: The specific dosage administered via the pellets is not detailed in the primary literature.
-
Duration of Treatment: 2 months.[4]
Endpoint Analysis:
-
Immunohistochemistry: Brain sections were stained with antibodies against Aβ to visualize and quantify amyloid plaque burden.
-
ELISA for Aβ Levels: Brain homogenates were fractionated to separate soluble and insoluble proteins. Aβ40 and Aβ42 levels in these fractions were quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
Cholesterol Ester Measurement: Brain tissue was analyzed to determine the levels of cholesteryl esters to confirm the pharmacological effect of the ACAT inhibitor.
In Vitro Aβ Production Assay
Objective: To determine the effect of this compound on the production of Aβ peptides in a cell-based model.
Cell Line: Chinese Hamster Ovary (CHO) cells stably overexpressing human APP are a commonly used model for such studies.[5]
Experimental Procedure:
-
Cell Culture: CHO-APP cells are cultured in appropriate media and conditions to reach a suitable confluency.
-
Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compound for a defined period (e.g., 24-48 hours) to allow for effects on APP processing and Aβ secretion.
-
Sample Collection: The conditioned media is collected, and the cells are lysed to collect intracellular proteins.
-
Aβ Quantification: Aβ40 and Aβ42 levels in the conditioned media are quantified using specific ELISAs.
-
Cell Viability Assay: A parallel assay (e.g., MTT or LDH assay) is performed to ensure that the observed reduction in Aβ is not due to cellular toxicity.
Western Blot Analysis of APP and its Fragments
Objective: To analyze the effect of this compound on the levels of full-length APP and its C-terminal fragments (CTFs).
Sample Preparation: Cell lysates or brain homogenates from treated and control samples are prepared in a lysis buffer containing protease inhibitors.
Electrophoresis and Transfer:
-
Protein concentration is determined, and equal amounts of protein are loaded onto a Tris-Tricine or Tris-Glycine polyacrylamide gel for optimal separation of low molecular weight fragments.
-
Proteins are separated by SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the C-terminus of APP (e.g., rabbit polyclonal anti-APP-CTF). This allows for the simultaneous detection of full-length APP and the α- and β-CTFs.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry is used to quantify the relative levels of full-length APP and the different CTF species.
Visualizing the Pathways and Workflows
Signaling Pathway of this compound's Effect on APP Processing
Caption: Mechanism of this compound action on APP processing.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Workflow for in vivo analysis of this compound.
Logical Relationship in APP Amyloidogenic Processing
Caption: Amyloidogenic processing pathway of APP.
Conclusion and Future Directions
This compound represents a compelling therapeutic strategy for Alzheimer's disease by targeting a key metabolic pathway that influences amyloidogenesis. The robust in vivo data demonstrating a significant reduction in amyloid pathology underscores the potential of ACAT inhibition. However, for a comprehensive understanding and to facilitate further drug development, several areas require further investigation. The precise molecular interactions linking ER cholesterol levels to APP trafficking need to be further elucidated. Additionally, obtaining specific in vitro potency data (IC50) for this compound and a detailed quantitative analysis of its effects on sAPPα and sAPPβ would be invaluable for a complete pharmacological profile. Future research should also focus on the long-term safety and efficacy of ACAT inhibitors and their potential for combination therapies in the management of Alzheimer's disease.
References
- 1. Inhibition of acyl-coenzyme A: cholesterol acyl transferase modulates amyloid precursor protein trafficking in the early secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of acyl-coenzyme A: cholesterol acyl transferase modulates amyloid precursor protein trafficking in the early secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACAT INHIBITION AND AMYLOID BETA REDUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ACAT inhibitor CP-113,818 markedly reduces amyloid pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced production and oligomerization of the 42-residue amyloid beta-protein by Chinese hamster ovary cells stably expressing mutant presenilins - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of CP-113818: An ACAT Inhibitor for Dementia Therapy
For Immediate Release
This technical whitepaper provides a comprehensive overview of the preclinical research on CP-113818, a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), for the treatment of dementia, with a primary focus on Alzheimer's disease. The data herein summarizes the compound's mechanism of action, efficacy in animal models, and the experimental protocols utilized in its evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.
Executive Summary
This compound has demonstrated significant efficacy in preclinical models of Alzheimer's disease by targeting cholesterol metabolism, a key pathway implicated in the pathogenesis of the disease. By inhibiting ACAT, this compound effectively reduces the esterification of cholesterol, leading to a decrease in the generation and accumulation of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in the brain. Furthermore, emerging evidence suggests an indirect role of ACAT inhibition in mitigating tau pathology, another hallmark of Alzheimer's disease, through the modulation of cellular processes such as autophagy. Preclinical studies in transgenic mouse models have shown that treatment with this compound leads to a marked reduction in amyloid plaque burden and an improvement in cognitive function.
Mechanism of Action
This compound is a potent, non-peptidic inhibitor of ACAT (also known as sterol O-acyltransferase, SOAT). ACAT is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. In the context of Alzheimer's disease, the activity of ACAT has been linked to the amyloidogenic processing of the amyloid precursor protein (APP). By inhibiting ACAT, this compound is proposed to alter the lipid environment of cellular membranes, thereby influencing the activity of secretases that cleave APP. This shift in APP processing favors the non-amyloidogenic pathway, reducing the production of Aβ peptides, particularly the aggregation-prone Aβ42.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from in vivo studies of this compound in a transgenic mouse model of Alzheimer's disease expressing human APP with the London (V717I) and Swedish (K670M/N671L) mutations.
| Table 1: Efficacy of this compound on Amyloid Pathology | |
| Parameter | Reduction with this compound Treatment |
| Amyloid Plaque Accumulation | 88% - 99%[1] |
| Membrane/Insoluble Aβ Levels | 83% - 96%[1] |
| Soluble Aβ42 Levels | 34%[1] |
| Brain Cholesteryl-Ester Levels | 86%[1] |
| Table 2: In Vitro Inhibitory Activity of this compound | |
| Enzyme Source | IC50 |
| Liver and Intestinal ACAT | 17 - 75 nM[2] |
Note: Detailed dose-response data and statistical significance are reported in the primary literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in this whitepaper are provided below to facilitate replication and further research.
Animal Model and Treatment
-
Animal Model: Transgenic mice expressing human APP751 with the London (V717I) and Swedish (K670M/N671L) mutations on a C57BL/6 background.
-
Treatment: this compound was administered to the mice for a duration of two months. Specific dosing regimens and formulations can be found in the primary research articles.
Quantification of Amyloid-Beta (Aβ) by ELISA
This protocol outlines the general steps for the quantification of soluble and insoluble Aβ from mouse brain homogenates.
-
Brain Homogenization: Brain tissue is homogenized in a suitable buffer (e.g., 0.2% diethylamine in 50 mM NaCl for soluble fraction) at a concentration of 100 mg/mL on ice.
-
Fractionation:
-
Soluble Fraction: The homogenate is centrifuged at 100,000 x g for 1 hour at 4°C. The supernatant containing the soluble Aβ fraction is collected and neutralized.
-
Insoluble Fraction: The resulting pellet is sonicated in cold formic acid to extract the insoluble, plaque-associated Aβ. The extract is then neutralized.
-
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for the C-terminus of Aβ40 or Aβ42 (e.g., m2G3 for Aβ40 and m21F12 for Aβ42) and incubated overnight at 4°C.
-
The plate is blocked to prevent non-specific binding.
-
Brain homogenate samples and standards are added to the wells and incubated.
-
A biotinylated detection antibody that recognizes the N-terminus of human Aβ (e.g., m3D6) is added.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is added, followed by a substrate solution (e.g., TMB) to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is read at the appropriate wavelength. The concentration of Aβ in the samples is determined by comparison to the standard curve.
-
Immunohistochemistry for Amyloid Plaque Analysis
This protocol provides a general framework for the immunohistochemical staining of amyloid plaques in mouse brain sections.
-
Tissue Preparation: Mice are perfused with paraformaldehyde, and the brains are removed and post-fixed. Brains are then cryoprotected and sectioned.
-
Antigen Retrieval: Sections are treated with formic acid (e.g., 95% for 5 minutes) to expose the Aβ epitopes.
-
Staining:
-
Sections are incubated with a primary antibody against Aβ (e.g., a polyclonal Aβ antibody or monoclonal antibodies like 6E10 or 4G8).
-
A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex.
-
The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB).
-
-
Image Analysis: Stained sections are imaged, and the amyloid plaque burden is quantified using image analysis software by measuring the percentage of the area occupied by plaques.
Morris Water Maze for Cognitive Assessment
The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool is filled with opaque water. A hidden escape platform is submerged just below the water surface in one of the quadrants.
-
Training: Mice are trained over several days to find the hidden platform using spatial cues placed around the pool. Each trial begins with the mouse being placed in the water at a different starting position.
-
Probe Trial: After the training phase, the platform is removed, and the mouse is allowed to swim freely for a set period. The time spent in the target quadrant where the platform was previously located is recorded as a measure of spatial memory.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects on APP processing and, indirectly, on tau pathology.
Caption: Proposed mechanism of this compound in Alzheimer's disease.
Experimental Workflow for Preclinical Evaluation
The diagram below outlines the typical experimental workflow for the preclinical assessment of compounds like this compound for Alzheimer's disease.
Caption: Preclinical evaluation workflow for this compound.
Pharmacokinetics and Bioavailability
While detailed pharmacokinetic data for this compound in preclinical models is not extensively published in the public domain, studies on other ACAT inhibitors provide some insights. For instance, the ACAT inhibitor K-604 has been shown to have low permeability across the blood-brain barrier. However, intranasal administration of K-604 in mice resulted in significantly higher brain concentrations compared to oral administration, with a brain-targeting efficiency index of 133-fold.[3] Another ACAT inhibitor, avasimibe (CI-1011), is orally bioavailable and has been evaluated in clinical trials for atherosclerosis.[4][5] Preclinical safety studies of avasimibe in beagle dogs indicated that toxicity was more closely associated with its pharmacodynamic effects on serum cholesterol rather than systemic exposure levels (Cmax or AUC).[6] It is important to note that this compound was reported to have failed in preclinical trials due to adrenal toxicity observed in animals.[7] Further investigation into the specific pharmacokinetic profile and brain bioavailability of this compound is warranted to fully understand its therapeutic potential and safety profile.
Conclusion
The preclinical data on this compound strongly suggest that ACAT inhibition is a viable therapeutic strategy for targeting the amyloid cascade in Alzheimer's disease. The significant reduction in amyloid pathology and the associated cognitive benefits observed in animal models underscore the potential of this compound. While the direct effects on tau pathology are less clear, the modulation of cholesterol metabolism and autophagy presents an intriguing indirect mechanism. Future research should focus on obtaining a more detailed pharmacokinetic and safety profile of this compound and other ACAT inhibitors with improved brain bioavailability and reduced off-target toxicity to advance this promising therapeutic approach towards clinical development for dementia.
References
- 1. The ACAT inhibitor CP-113,818 markedly reduces amyloid pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of a novel ACAT inhibitor (CP-113,818) in cholesterol-fed rats, hamsters, rabbits, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of the ACAT inhibitor avasimibe (CI-1011) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical safety evaluation of avasimibe in beagle dogs: an ACAT inhibitor with minimal adrenal effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stealth Liposomes Encapsulating a Potent ACAT1/SOAT1 Inhibitor F12511: Pharmacokinetic, Biodistribution, and Toxicity Studies in Wild-Type Mice and Efficacy Studies in Triple Transgenic Alzheimer’s Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of CP-113818: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-113818 is a potent and specific inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial in cellular cholesterol metabolism.[1][2] This technical guide provides a comprehensive overview of the pharmacology of this compound, with a particular focus on its therapeutic potential in Alzheimer's disease. The document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its pharmacological effects by inhibiting the enzyme ACAT, which is responsible for the esterification of cholesterol into cholesteryl esters for storage in lipid droplets. By blocking this process, this compound alters cellular cholesterol homeostasis. This modulation of cholesterol metabolism has been shown to indirectly affect the processing of the Amyloid Precursor Protein (APP), a key protein in the pathogenesis of Alzheimer's disease. Specifically, inhibition of ACAT has been demonstrated to reduce the generation of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques found in the brains of Alzheimer's patients.[2][3][4]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Species/Cell Line | Value | Reference |
| IC50 (ACAT Inhibition) | Various (Liver & Intestine) | 17 - 75 nM | [1] |
| IC50 (ACAT Inhibition) | HepG2 cells | 6 nM | |
| IC50 (ACAT Inhibition) | THP-1 cells | 63 nM |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Parameter | Animal Model | Dosage | Effect | Reference |
| Cholesterol Absorption Inhibition (ED50) | Hamsters | 6 µg/kg | 50% reduction | [1] |
| Cholesterol Absorption Inhibition (ED50) | Rabbits | 10 µg/kg | 50% reduction | [1] |
| Cholesterol Absorption Inhibition | Cynomolgus Monkeys | 10 mg/kg | 40% reduction | [1] |
| Cholesterol Absorption Inhibition | African Green Monkeys | 10 mg/kg | 26% reduction | [1] |
| LDL Cholesterol Reduction | Monkeys | Not specified | ~30% decrease | [1] |
| Amyloid Plaque Reduction | hAPP Transgenic Mice | 0 - 7.1 mg/kg/day (2 months) | 88% - 99% reduction | [3][4] |
| Insoluble Aβ Level Reduction | hAPP Transgenic Mice | 0 - 7.1 mg/kg/day (2 months) | 83% - 96% reduction | [3][4] |
| Soluble Aβ42 Reduction | hAPP Transgenic Mice | 0 - 7.1 mg/kg/day (2 months) | 34% reduction | [3][4] |
| Brain Cholesteryl Ester Reduction | hAPP Transgenic Mice | 0 - 7.1 mg/kg/day (2 months) | 86% reduction | [3] |
| Serum Total Cholesterol Reduction | Nontransgenic Mice | 0 - 7.1 mg/kg/day | 29% reduction | [2] |
Signaling Pathway
The proposed mechanism of action for this compound in the context of Alzheimer's disease involves the modulation of APP processing through the inhibition of ACAT. The following diagram illustrates this signaling pathway.
References
- 1. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 3. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 4. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CP-113818 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-113818 is a potent, small-molecule inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). ACAT is an intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters for storage or packaging into lipoproteins. Two isoforms of this enzyme, ACAT1 and ACAT2, have been identified. ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the intestines and liver.
In the context of Alzheimer's disease (AD), the inhibition of ACAT has emerged as a promising therapeutic strategy. The processing of the amyloid precursor protein (APP) to generate amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in AD brains, is influenced by cellular cholesterol distribution. By inhibiting ACAT, this compound is thought to alter membrane cholesterol homeostasis, thereby modulating the proteolytic processing of APP and reducing the production of pathogenic Aβ peptides.[1] This document provides detailed protocols for in vitro studies to characterize the effects of this compound.
Data Presentation
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related compounds.
Table 1: In Vitro Inhibitory Activity of this compound against ACAT
| Enzyme Source | Species | IC50 (nM) |
| Liver and Intestinal Microsomes | Various (including human) | 17 - 75[2] |
Table 2: In Vitro Inhibitory Activity of a Related ACAT Inhibitor (F12511)
| Target | Ki (µM) |
| ACAT1 | 0.039[3] |
| ACAT2 | 0.11[3] |
Table 3: In Vivo Effects of this compound in a Mouse Model of Alzheimer's Disease
| Parameter | Reduction (%) |
| Amyloid Plaque Accumulation | 88 - 99[1][4] |
| Membrane/Insoluble Aβ Levels | 83 - 96[1][4] |
| Brain Cholesteryl Esters | 86[1][4] |
| Soluble Aβ42 | 34[1] |
Mandatory Visualizations
Signaling Pathway of this compound Action
References
- 1. The ACAT inhibitor CP-113,818 markedly reduces amyloid pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of a novel ACAT inhibitor (CP-113,818) in cholesterol-fed rats, hamsters, rabbits, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
Application Notes and Protocols: CP-113818 for Alzheimer's Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for the use of CP-113818, a potent acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibitor, in preclinical mouse models of Alzheimer's disease. The information is compiled from peer-reviewed scientific literature to ensure accuracy and reproducibility.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1] this compound has emerged as a promising therapeutic candidate due to its ability to significantly reduce Aβ pathology in animal models of AD.[1] This document outlines the recommended dosage, administration, and relevant experimental procedures for evaluating the efficacy of this compound in a common Alzheimer's mouse model.
Mechanism of Action
This compound is an inhibitor of ACAT, an enzyme responsible for the esterification of cholesterol.[2][3] In the context of Alzheimer's disease, ACAT inhibition by this compound has a dual effect. Firstly, it modulates the processing of the amyloid precursor protein (APP). By inhibiting ACAT in the endoplasmic reticulum (ER), this compound leads to the retention of immature APP in the early secretory pathway (ER and ER-Golgi intermediate compartment).[3] This sequestration limits the availability of APP for cleavage by β- and γ-secretases, the enzymes that generate Aβ peptides.[3][4] It is important to note that this compound does not directly inhibit the activity of these secretases.[4] Secondly, ACAT inhibition has been shown to enhance the clearance of Aβ by microglia, the resident immune cells of the brain.
Recommended Dosage and Administration
The following dosage information is based on a key study utilizing a transgenic mouse model of Alzheimer's disease expressing human APP(751) with the London (V717I) and Swedish (K670M/N671L) mutations (hAPPFAD mice).[1][5]
Data Presentation: this compound Dose-Response and Efficacy
| Dosage (mg/kg/day) | Administration Method | Treatment Duration | Key Efficacy Findings |
| 0 (Control) | Slow-release biopolymer pellets | 60 days | Baseline Alzheimer's pathology |
| 0.2 | Slow-release biopolymer pellets | 60 days | Dose-dependent reductions in Aβ |
| 1.6 | Slow-release biopolymer pellets | 60 days | Dose-dependent reductions in Aβ |
| 3.2 | Slow-release biopolymer pellets | 60 days | Dose-dependent reductions in Aβ |
| 4.8 | Slow-release biopolymer pellets | 60 days | Dose-dependent reductions in Aβ |
| 7.1 (Recommended) | Slow-release biopolymer pellets | 60 days | 88-99% reduction in amyloid plaques; 83-96% reduction in insoluble Aβ levels; 86% decrease in brain cholesteryl-esters; 34% reduction in soluble Aβ42 [1] |
Note: The 7.1 mg/kg/day dosage demonstrated the most significant reduction in Alzheimer's-like pathology in the hAPPFAD mouse model and is therefore recommended for efficacy studies.
Experimental Protocols
Preparation and Implantation of Slow-Release Pellets
The specific composition of the biopolymer pellets used in the original studies is proprietary. However, a general protocol for preparing slow-release pellets for hydrophobic compounds for subcutaneous implantation in mice is provided below as a viable alternative.
Materials:
-
This compound
-
Cholesterol (or other suitable biodegradable binder)
-
Pellet press
-
Sterile surgical instruments
-
Anesthetic (e.g., isoflurane)
-
Analgesics
-
70% ethanol and povidone-iodine for sterilization
Protocol:
-
Pellet Preparation:
-
Thoroughly mix the desired amount of this compound with the binder (e.g., cholesterol) in a sterile mortar and pestle. The ratio of drug to binder will need to be optimized to achieve the desired release rate.
-
Use a pellet press to compress the mixture into small, firm pellets of a size suitable for subcutaneous implantation in mice (typically 2-3 mm in diameter).
-
Sterilize the pellets, for example, by UV irradiation.
-
-
Surgical Implantation:
-
Anesthetize the mouse using a standardized protocol.
-
Shave and sterilize the surgical site on the dorsal side, between the shoulder blades.
-
Make a small incision (approximately 5 mm) in the skin.
-
Create a subcutaneous pocket using blunt dissection with a hemostat.
-
Insert the sterile slow-release pellet into the pocket.
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesics as per institutional guidelines and monitor the animal for recovery.
-
Morris Water Maze for Spatial Learning and Memory
The Morris Water Maze (MWM) is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory, which are impaired in Alzheimer's disease.
Materials:
-
Circular pool (typically 1.2-1.5 meters in diameter)
-
Opaque, non-toxic substance to make the water cloudy (e.g., non-toxic white paint or powdered milk)
-
Submerged platform (hidden 1-2 cm below the water surface)
-
Video tracking system and software
-
Distinct visual cues placed around the room
Protocol:
-
Acquisition Phase (e.g., 5-7 days):
-
Fill the pool with water maintained at 22-25°C.
-
Place the hidden platform in a fixed location in one of the quadrants.
-
For each trial, gently place the mouse into the water facing the pool wall at one of four randomized starting positions.
-
Allow the mouse to swim freely for a maximum of 60-90 seconds to find the platform.
-
If the mouse fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Conduct 4 trials per day with an inter-trial interval of at least 15 minutes.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the mouse in the pool at a novel starting position.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) as a measure of spatial memory.
-
Sandwich ELISA for Aβ Levels in Brain Homogenate
This protocol outlines the quantification of soluble and insoluble Aβ40 and Aβ42 in mouse brain tissue.
Materials:
-
Mouse brain tissue
-
Homogenization buffer (e.g., Tris-buffered saline with protease inhibitors)
-
Guanidine-HCl for extraction of insoluble Aβ
-
ELISA plates pre-coated with a capture antibody specific for Aβ40 or Aβ42
-
Detection antibody (biotinylated) specific for Aβ
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB substrate
-
Stop solution (e.g., sulfuric acid)
-
Plate reader
Protocol:
-
Brain Homogenization:
-
Homogenize the brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 1 hour at 4°C.
-
The supernatant contains the soluble Aβ fraction.
-
-
Extraction of Insoluble Aβ:
-
Resuspend the pellet from the previous step in a solution containing guanidine-HCl.
-
Sonicate or vortex to dissolve the amyloid plaques.
-
Centrifuge to remove any remaining debris. The supernatant contains the insoluble Aβ fraction.
-
-
ELISA Procedure:
-
Dilute the brain homogenate samples and standards to the appropriate concentration range for the ELISA kit.
-
Add the samples and standards to the pre-coated ELISA plate and incubate.
-
Wash the plate and add the biotinylated detection antibody. Incubate.
-
Wash the plate and add the streptavidin-HRP conjugate. Incubate.
-
Wash the plate and add the TMB substrate. Allow the color to develop.
-
Add the stop solution and read the absorbance at 450 nm using a plate reader.
-
Calculate the Aβ concentrations based on the standard curve.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for evaluating this compound.
References
- 1. The ACAT inhibitor CP-113,818 markedly reduces amyloid pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Knockdown of ACAT-1 Reduces Amyloidogenic Processing of APP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of acyl-coenzyme A: cholesterol acyl transferase modulates amyloid precursor protein trafficking in the early secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACAT INHIBITION AND AMYLOID BETA REDUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzped.nia.nih.gov [alzped.nia.nih.gov]
Administration of CP-113818 via Slow-Release Pellets for In Vivo Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CP-113818 is a potent and specific inhibitor of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), which plays a crucial role in cellular cholesterol metabolism. Inhibition of ACAT has emerged as a promising therapeutic strategy for Alzheimer's disease (AD).[1][2] This is based on findings that this compound can significantly reduce the production of amyloid-beta (Aβ) peptides, which are central to the pathology of AD.[1] In vivo studies utilizing slow-release pellets for the sustained administration of this compound in transgenic mouse models of Alzheimer's have demonstrated a marked reduction in amyloid plaque pathology and associated cognitive improvements.[1][3]
These application notes provide a comprehensive overview of the in vivo administration of this compound using slow-release pellets, including detailed protocols, data presentation, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from key in vivo studies on the effects of this compound administered via slow-release pellets in human amyloid precursor protein (hAPP) transgenic mice.
Table 1: Efficacy of this compound on Amyloid Pathology in hAPP Transgenic Mice
| Parameter | Reduction Percentage | Treatment Duration | Animal Model | Reference |
| Amyloid Plaque Accumulation | 88-99% | 2 months | hAPP (London & Swedish mutations) | [1][3] |
| Membrane/Insoluble Aβ Levels | 83-96% | 2 months | hAPP (London & Swedish mutations) | [1][3] |
| Brain Cholesteryl-Esters | 86% | 2 months | hAPP (London & Swedish mutations) | [1][3] |
| Soluble Aβ42 in Brain Homogenates | 34% | 2 months | hAPP (London & Swedish mutations) | [1] |
Table 2: Dosage and Administration of this compound in Mice
| Dosage Range (mg/kg/day) | Administration Route | Treatment Duration | Animal Model | Reference |
| 0 - 7.1 | Implantable slow-release biopolymer pellets | 21 days (nontransgenic) or 60 days (hAPP) | C57BL/6, hAPP transgenic mice | [4] |
Experimental Protocols
Protocol 1: Preparation of Slow-Release Pellets (General Method)
Note: The specific composition of the biopolymer pellets used in the primary studies with this compound is proprietary and not publicly available.[5] The following is a general protocol for preparing slow-release pellets for subcutaneous implantation in mice, which can be adapted for use with this compound. The precise ratio of the drug to the matrix components will need to be optimized based on the desired release kinetics.
Materials:
-
This compound
-
Biodegradable polymer matrix (e.g., polylactic-co-glycolic acid (PLGA), cholesterol, or other suitable biopolymers)
-
Pellet press
-
Sterile surgical instruments
-
Anesthetic (e.g., isoflurane)
-
Analgesic
-
Disinfectant (e.g., 70% ethanol, Betadine)
-
Surgical clippers
-
Sutures or wound clips
Procedure:
-
Drug-Matrix Formulation:
-
In a sterile environment, thoroughly mix the powdered this compound with the chosen biodegradable polymer matrix at the desired ratio. The ratio will depend on the required dose and release profile.
-
For a cholesterol-based pellet, this compound can be blended with cholesterol powder.
-
-
Pellet Compression:
-
Transfer the mixture to a pellet press die.
-
Compress the mixture with high pressure to form a solid, compact pellet. The size and weight of the pellet should be consistent to ensure uniform dosage.
-
-
Sterilization:
-
Sterilize the pellets using a method that does not degrade the drug or the polymer, such as gamma irradiation or ethylene oxide.
-
Protocol 2: Subcutaneous Implantation of Slow-Release Pellets in Mice
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave the fur from the dorsal thoracic region (between the shoulder blades).
-
Disinfect the surgical site with 70% ethanol followed by Betadine.
-
-
Implantation:
-
Using sterile scissors, make a small incision (approximately 5 mm) in the skin at the prepared site.
-
Create a subcutaneous pocket by blunt dissection with sterile forceps, extending away from the incision.
-
Insert the sterile slow-release pellet into the subcutaneous pocket.
-
Ensure the pellet is securely placed away from the incision to prevent premature expulsion.
-
-
Wound Closure and Post-Operative Care:
-
Close the incision with sutures or wound clips.
-
Administer a post-operative analgesic as recommended by your institution's veterinary guidelines.
-
Monitor the animal during recovery until it is fully ambulatory.
-
Check the incision site daily for signs of infection or pellet extrusion.
-
Visualizations
Signaling Pathway of ACAT Inhibition by this compound
The following diagram illustrates the proposed mechanism of action for this compound in reducing amyloid-beta production. By inhibiting ACAT, this compound prevents the esterification of cholesterol, leading to an increase in free cholesterol in the endoplasmic reticulum. This alteration in cholesterol homeostasis is believed to modulate the processing of the amyloid precursor protein (APP), favoring the non-amyloidogenic pathway and reducing the generation of Aβ peptides.
Caption: Signaling pathway of this compound via ACAT inhibition.
Experimental Workflow for In Vivo Administration
The diagram below outlines the key steps in an in vivo study investigating the efficacy of this compound using slow-release pellets.
Caption: Experimental workflow for in vivo this compound administration.
References
- 1. The ACAT inhibitor CP-113,818 markedly reduces amyloid pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACAT1/SOAT1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stealth Liposomes Encapsulating a Potent ACAT1/SOAT1 Inhibitor F12511: Pharmacokinetic, Biodistribution, and Toxicity Studies in Wild-Type Mice and Efficacy Studies in Triple Transgenic Alzheimer’s Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring ACAT Inhibition by CP-113,818
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA:cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. This process is central to cellular cholesterol homeostasis. Two isoforms of ACAT have been identified: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver. The accumulation of cholesteryl esters has been implicated in the pathology of various diseases, including atherosclerosis and Alzheimer's disease. Consequently, inhibitors of ACAT are of significant interest as potential therapeutic agents.
CP-113,818 is a potent inhibitor of ACAT.[1] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of CP-113,818 against ACAT, enabling researchers to assess its potency and cellular effects.
Quantitative Data Summary
CP-113,818 has been demonstrated to be a potent inhibitor of ACAT in various in vitro systems. The following table summarizes the reported inhibitory potency.
| Enzyme Source | Assay Type | Reported IC50 |
| Liver and Intestinal ACAT | Microsomal Assay | 17 - 75 nM[2] |
Signaling Pathway
ACAT plays a key role in the esterification of cholesterol, preventing its accumulation in membranes and facilitating its storage in lipid droplets. Inhibition of ACAT by compounds like CP-113,818 blocks this process, leading to an increase in the free cholesterol pool within the cell.
References
- 1. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing CP-113818 Efficacy in Reducing Amyloid Plaques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of techniques and detailed protocols for evaluating the efficacy of CP-113818, an acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibitor, in reducing amyloid plaques, a key pathological hallmark of Alzheimer's disease (AD).[1][2] The methodologies described herein are applicable to preclinical studies using transgenic mouse models of AD.
Introduction to this compound and its Mechanism of Action
This compound is an inhibitor of ACAT, an enzyme that catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA.[1][2][3] In the context of Alzheimer's disease, ACAT inhibition has been shown to reduce the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques.[1][2] The proposed mechanism involves the modulation of amyloid precursor protein (APP) processing. By inhibiting ACAT, this compound is thought to alter membrane cholesterol levels, which in turn can influence the activity of secretases (β- and γ-secretase) that cleave APP to generate Aβ.[4][5] Specifically, ACAT inhibition may favor the non-amyloidogenic pathway of APP processing, thereby reducing the generation of amyloidogenic Aβ peptides.[1]
Preclinical Assessment of this compound Efficacy
A robust preclinical assessment of this compound's efficacy involves a multi-faceted approach, including biochemical, histological, in vivo imaging, and behavioral analyses. The following sections detail the experimental protocols for these assessments.
Animal Models
Transgenic mouse models that overexpress human APP with familial AD mutations, such as the APP/PS1 or Tg2576 models, are commonly used to study amyloid plaque pathology and test the efficacy of therapeutic agents like this compound.[6][7][8] These models develop age-dependent amyloid plaque deposition and cognitive deficits, mimicking key aspects of human AD.[9][10]
I. Histological and Immunohistochemical Analysis of Amyloid Plaques
Histological staining and immunohistochemistry (IHC) are fundamental techniques for visualizing and quantifying amyloid plaques in brain tissue post-mortem.[11][12]
Protocol 1: Thioflavin S Staining for Dense-Core Plaques
Thioflavin S is a fluorescent dye that binds to the β-sheet structure of amyloid fibrils, allowing for the visualization of dense-core plaques.[13][14]
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (10%, 20%, 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Glass microscope slides
-
1% Thioflavin S solution in 50% ethanol
-
Ethanol solutions (100%, 95%, 80%, 70%, 50%)
-
Distilled water
-
Antifade mounting medium
Procedure:
-
Tissue Preparation:
-
Perfuse mice transcardially with ice-cold PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by sequential immersion in 10%, 20%, and 30% sucrose solutions until it sinks.
-
Embed the brain in OCT compound and freeze.
-
Cut 30-40 μm thick sagittal or coronal sections using a cryostat and store in PBS.[14]
-
-
Staining:
-
Mount free-floating sections onto glass slides.
-
Rehydrate sections through a graded series of ethanol (100%, 95%, 80%, 70%) for 2 minutes each.[13]
-
Incubate sections in 1% Thioflavin S solution for 8 minutes.[14]
-
Differentiate the staining by rinsing twice in 80% ethanol for 2 minutes each, followed by a rinse in 70% ethanol for 2 minutes.[13]
-
Wash sections with distilled water.
-
-
Mounting and Imaging:
-
Coverslip the sections with an antifade mounting medium.
-
Visualize the stained plaques using a fluorescence microscope with the appropriate filter set (excitation ~440 nm, emission ~480 nm).
-
Protocol 2: Immunohistochemistry for Total Aβ Plaques
IHC using anti-Aβ antibodies allows for the detection of both diffuse and dense-core amyloid plaques.[11][14]
Materials:
-
Brain sections prepared as in Protocol 1.
-
Tris-buffered saline (TBS)
-
TBS with 0.1% Triton X-100 (TBS-T)
-
Hydrogen peroxide (H₂O₂)
-
Blocking solution (e.g., 5% normal goat serum in TBS-T)
-
Primary antibody against Aβ (e.g., 6E10 or 4G8)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Ethanol solutions
-
Xylene
-
Mounting medium
Procedure:
-
Antigen Retrieval (optional but recommended):
-
Incubate sections in 70% formic acid for 10-20 minutes to enhance Aβ immunoreactivity.[14]
-
Wash thoroughly in TBS.
-
-
Staining:
-
Quench endogenous peroxidase activity by incubating sections in 0.3% H₂O₂ in TBS for 15 minutes.
-
Wash sections in TBS.
-
Block non-specific binding by incubating in blocking solution for 1 hour at room temperature.
-
Incubate sections with the primary anti-Aβ antibody overnight at 4°C.
-
Wash sections in TBS-T.
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash sections in TBS-T.
-
Incubate with ABC reagent for 1 hour at room temperature.
-
Wash sections in TBS.
-
Develop the signal using the DAB substrate kit according to the manufacturer's instructions.
-
-
Mounting and Imaging:
-
Dehydrate sections through a graded series of ethanol, clear in xylene, and coverslip with mounting medium.
-
Image the stained plaques using a bright-field microscope.
-
Quantitative Analysis of Plaque Burden
Plaque burden can be quantified from the stained sections using image analysis software (e.g., ImageJ). This involves setting a threshold for positive staining and calculating the percentage of the total brain area occupied by plaques.
II. Biochemical Analysis of Aβ Levels
Biochemical assays are crucial for quantifying the levels of different Aβ species (soluble and insoluble Aβ40 and Aβ42) in the brain.[4][15]
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Quantification
ELISA is a highly sensitive method for the quantitative measurement of Aβ levels in brain homogenates.[16]
Materials:
-
Brain tissue (cortex and hippocampus are often used)
-
Homogenization buffer (e.g., Tris-buffered saline with protease inhibitors)
-
Guanidine-HCl or formic acid for extraction of insoluble Aβ
-
Aβ40 and Aβ42 ELISA kits
-
Microplate reader
Procedure:
-
Brain Homogenization:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in homogenization buffer.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 1 hour at 4°C. The supernatant contains the soluble Aβ fraction.
-
-
Extraction of Insoluble Aβ:
-
Resuspend the pellet from the previous step in a strong denaturant like 5M guanidine-HCl or 70% formic acid.
-
Incubate for 1 hour at room temperature to solubilize the aggregated Aβ.
-
Neutralize the formic acid extracts with a neutralization buffer.
-
-
ELISA:
-
Perform the ELISA for Aβ40 and Aβ42 on both the soluble and insoluble fractions according to the kit manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the Aβ concentrations based on a standard curve.
-
III. In Vivo Imaging of Amyloid Plaques
In vivo imaging techniques allow for the longitudinal monitoring of amyloid plaque deposition in living animals, providing dynamic information on treatment efficacy.[17][18]
Technique 1: Multi-Photon Microscopy
Multi-photon microscopy offers high-resolution imaging of individual plaques in the brains of living mice through a cranial window.[6][19][20] Fluorescent dyes that cross the blood-brain barrier, such as methoxy-X04, can be used to label amyloid plaques.[20] This technique is particularly useful for tracking the growth or clearance of individual plaques over time in response to treatment.[6]
Technique 2: Magnetic Resonance Imaging (MRI)
MRI can be used to detect amyloid plaques in vivo, either with or without contrast agents.[7][21] Gadolinium-based contrast agents can enhance the signal of plaques, allowing for high-resolution imaging and monitoring of plaque dynamics.[17]
Technique 3: Positron Emission Tomography (PET)
PET imaging with specific amyloid-binding radiotracers (e.g., Pittsburgh Compound B - PIB) allows for the quantification of overall amyloid burden in the brain.[18][22] The standardized uptake value ratio (SUVr) is a commonly used metric to quantify amyloid load.[22]
IV. Behavioral Assessment of Cognitive Function
Behavioral tests are essential for determining whether a reduction in amyloid plaques translates into an improvement in cognitive function.[9]
Protocol 4: Morris Water Maze (MWM)
The MWM is a widely used test to assess spatial learning and memory, which are often impaired in AD mouse models.[9][10]
Apparatus:
-
A circular pool filled with opaque water.
-
A hidden escape platform submerged just below the water surface.
-
Visual cues placed around the pool.
-
A video tracking system.
Procedure:
-
Acquisition Phase (Learning):
-
For several consecutive days, mice are given multiple trials to find the hidden platform from different starting positions.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Memory):
-
On the day after the last acquisition trial, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.
-
Other Relevant Behavioral Tests:
-
Contextual Fear Conditioning: Assesses associative learning and memory.[9]
-
Y-Maze/T-Maze: Evaluates spatial working memory.[10]
-
Novel Object Recognition: Tests recognition memory.[10]
Data Presentation
Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison between treatment and control groups.
Table 1: Effect of this compound on Amyloid Plaque Burden
| Treatment Group | Brain Region | Thioflavin S Positive Area (%) | 6E10 Immunoreactive Area (%) |
| Vehicle Control | Cortex | Mean ± SEM | Mean ± SEM |
| This compound | Cortex | Mean ± SEM | Mean ± SEM |
| Vehicle Control | Hippocampus | Mean ± SEM | Mean ± SEM |
| This compound | Hippocampus | Mean ± SEM | Mean ± SEM |
Table 2: Effect of this compound on Brain Aβ Levels
| Treatment Group | Brain Fraction | Aβ40 (pg/mg tissue) | Aβ42 (pg/mg tissue) |
| Vehicle Control | Soluble | Mean ± SEM | Mean ± SEM |
| This compound | Soluble | Mean ± SEM | Mean ± SEM |
| Vehicle Control | Insoluble | Mean ± SEM | Mean ± SEM |
| This compound | Insoluble | Mean ± SEM | Mean ± SEM |
Table 3: Effect of this compound on Cognitive Performance in the Morris Water Maze
| Treatment Group | Acquisition Phase (Day 5 Escape Latency, s) | Probe Trial (Time in Target Quadrant, %) |
| Vehicle Control | Mean ± SEM | Mean ± SEM |
| This compound | Mean ± SEM | Mean ± SEM |
| Wild-Type Control | Mean ± SEM | Mean ± SEM |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in reducing amyloid plaque formation.
Experimental Workflow for Preclinical Efficacy Testing
Caption: Workflow for assessing the efficacy of this compound in a preclinical setting.
References
- 1. The ACAT inhibitor CP-113,818 markedly reduces amyloid pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 3. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amyloid beta - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms [frontiersin.org]
- 6. Long-Term In Vivo Imaging of β-Amyloid Plaque Appearance and Growth in a Mouse Model of Cerebral β-Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Visualization of Alzheimer’s Amyloid Plaques by MRI in Transgenic Mice Without a Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transgenic Mouse Models of Alzheimer’s Disease: Behavioral Testing and Considerations - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. biospective.com [biospective.com]
- 12. Histological Staining of Amyloid and Pre-amyloid Peptides and Proteins in Mouse Tissue | Springer Nature Experiments [experiments.springernature.com]
- 13. Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biochemical assay for amyloid beta deposits to distinguish Alzheimer's disease from other dementias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of an Immunoassay for the Detection of Amyloid Beta 1-42 and Its Application in Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | In Vivo Detection of Amyloid Plaques by Gadolinium-Stained MRI Can Be Used to Demonstrate the Efficacy of an Anti-amyloid Immunotherapy [frontiersin.org]
- 18. Amyloid plaque imaging in vivo: current achievement and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. neurotar.com [neurotar.com]
- 20. Multiphoton in vivo imaging of amyloid in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vivo Magnetic Resonance Microimaging of Individual Amyloid Plaques in Alzheimer's Transgenic Mice | Journal of Neuroscience [jneurosci.org]
- 22. Quantification of amyloid PET for future clinical use: a state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CP-113818 in Primary Neuronal Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-113818 is a potent, small-molecule inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for cellular cholesterol homeostasis.[1] In the context of neurodegenerative diseases, particularly Alzheimer's disease (AD), inhibition of ACAT has emerged as a promising therapeutic strategy. By preventing the esterification of free cholesterol into cholesteryl esters, ACAT inhibitors modulate the processing of the amyloid precursor protein (APP), ultimately reducing the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in AD.[2][3] These application notes provide a comprehensive guide for the use of this compound in primary neuronal cell cultures to study its effects on neuronal physiology and pathology.
Mechanism of Action
This compound exerts its effects by inhibiting ACAT, which is primarily located in the endoplasmic reticulum (ER). This inhibition leads to an increase in the pool of free cholesterol within the ER membrane. The altered cholesterol homeostasis in the ER has been shown to affect the trafficking and processing of newly synthesized APP molecules. Specifically, ACAT inhibition can cause a delay in the transport of immature APP from the ER to the Golgi apparatus, making it less available for cleavage by β- and γ-secretases, the enzymes responsible for Aβ generation.[2] This ultimately leads to a reduction in the secretion of amyloidogenic Aβ peptides.
Data Presentation
The following tables summarize the quantitative data from in vivo and in vitro studies on this compound and other relevant ACAT inhibitors.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Alzheimer's Disease [1]
| Parameter | Treatment Group | Reduction (%) |
| Amyloid Plaque Accumulation | This compound | 88-99% |
| Membrane/Insoluble Aβ Levels | This compound | 83-96% |
| Brain Cholesteryl Esters | This compound | 86% |
| Soluble Aβ42 | This compound | 34% |
Table 2: In Vitro Efficacy of ACAT Inhibitors on Aβ Production
| Compound | Cell Type | Concentration | Aβ Reduction (%) | Reference |
| CI-1011 (Avasimibe) | CHO/APP751 cells | 10 µM | Aβ40: 38%, Aβ42: 44% | [4] |
| K-604 | Primary Cortical Neurons (3xTg-AD mice) | 0.5 µM | Not specified, but reduced human P301L-tau content | [5] |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures from Mouse Embryos
This protocol is adapted from established methods for isolating and culturing primary cortical neurons from embryonic day 15.5 (E15.5) mice.[5][6][7]
Materials:
-
Timed-pregnant E15.5 mice
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
0.25% Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
-
37°C water bath and 5% CO2 incubator
Procedure:
-
Euthanize a timed-pregnant E15.5 mouse according to institutional guidelines.
-
Dissect the embryos and place them in ice-cold HBSS.
-
Under a dissecting microscope, carefully remove the brains and place them in a fresh dish of cold HBSS.
-
Isolate the cerebral cortices from each brain hemisphere.
-
Transfer the cortices to a 15 mL conical tube and wash with HBSS.
-
Aspirate the HBSS and add 1-2 mL of 0.25% Trypsin-EDTA. Incubate at 37°C for 15 minutes.
-
Inactivate the trypsin by adding an equal volume of media containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal complete medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-D-lysine coated plates/coverslips at a desired density (e.g., 2.5 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a 5% CO2 humidified incubator.
-
After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal complete medium. Continue with half-media changes every 2-3 days.
Protocol 2: Treatment of Primary Neuronal Cultures with this compound
This generalized protocol is based on the application of other ACAT inhibitors in neuronal cell cultures.[5]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Primary neuronal cultures (prepared as in Protocol 1, typically 7-10 days in vitro)
-
Neurobasal complete medium
Procedure:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Store at -20°C.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed Neurobasal complete medium to the desired final concentrations. It is recommended to perform a dose-response experiment, with concentrations ranging from 0.1 µM to 10 µM, based on data from other ACAT inhibitors.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove half of the medium from each well of the primary neuronal cultures.
-
Add the medium containing the appropriate concentration of this compound or vehicle control to each well.
-
Incubate the cultures for the desired duration (e.g., 24 to 48 hours).
-
Following incubation, the conditioned medium can be collected for Aβ ELISA assays, and the cells can be lysed for protein analysis (e.g., Western blotting for APP, C-terminal fragments, and cholesteryl esters) or assessed for viability (e.g., MTT or LDH assay).
Mandatory Visualizations
Caption: Signaling pathway of this compound in neurons.
Caption: Experimental workflow for this compound treatment.
References
- 1. The ACAT inhibitor CP-113,818 markedly reduces amyloid pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of acyl-coenzyme A: cholesterol acyl transferase modulates amyloid precursor protein trafficking in the early secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of ACAT as a Therapeutic Target for Alzheimer’s Disease Is Independent of ApoE4 Lipidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse primary cortical and hippocampal neuron preparation [protocols.io]
- 6. The Preparation of Primary Cortical Neuron Cultures and a Practical Application Using Immunofluorescent Cytochemistry | Springer Nature Experiments [experiments.springernature.com]
- 7. Nucleofection and Primary Culture of Embryonic Mouse Hippocampal and Cortical Neurons [jove.com]
Application Notes and Protocols for Long-Term CP-113818 Treatment in Transgenic Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-113818 is a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme that plays a crucial role in cellular cholesterol metabolism. In the context of Alzheimer's disease (AD), ACAT inhibition has emerged as a promising therapeutic strategy. Preclinical studies have demonstrated that long-term treatment with this compound can significantly reduce the amyloid-beta (Aβ) pathology that is a hallmark of AD. These application notes provide a detailed protocol for the long-term administration of this compound to transgenic mouse models of AD, along with methodologies for assessing the treatment's efficacy.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the ACAT enzyme, which is responsible for the esterification of cholesterol into cholesteryl esters for storage in lipid droplets. The inhibition of ACAT is believed to reduce the generation of Aβ peptides, though the precise mechanism is not fully elucidated. It is hypothesized that altering cholesterol homeostasis within the cell can modulate the processing of the amyloid precursor protein (APP) by β-secretase and γ-secretase, the enzymes that cleave APP to produce Aβ. By reducing the available pool of cholesterol for these secretases, this compound indirectly curtails the production of pathogenic Aβ peptides.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from a key study investigating the effects of a two-month treatment with this compound in a transgenic mouse model of Alzheimer's disease expressing human APP with the London (V717I) and Swedish (K670M/N671L) mutations.[1][2][3][4]
Table 1: Effect of this compound on Amyloid Pathology
| Parameter | Reduction Percentage |
| Amyloid Plaque Accumulation | 88% - 99% |
| Membrane/Insoluble Aβ Levels | 83% - 96% |
| Soluble Aβ42 in Brain Homogenates | 34% |
Table 2: Effect of this compound on Brain Cholesterol
| Parameter | Reduction Percentage |
| Brain Cholesteryl-Esters | 86% |
Experimental Protocols
This section provides detailed methodologies for a long-term study of this compound in transgenic mice.
Experimental Workflow
Animal Model
-
Model: Transgenic mice expressing human amyloid precursor protein (APP) with mutations associated with familial Alzheimer's disease (e.g., Swedish, London mutations) are recommended.[1][4]
-
Strain: C57BL/6 is a commonly used background strain.[4]
-
Age: The age at the start of treatment should be determined based on the specific mouse model and the desired therapeutic window (preventative or therapeutic).
-
Sex: Both male and female mice should be included in the study to assess for any sex-dependent effects.
-
Housing: Mice should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Drug Formulation and Administration
-
Compound: this compound
-
Dosage: A dosage range of 0-7.1 mg/kg/day has been shown to be effective.[5]
-
Formulation and Administration: Long-term, continuous release is crucial for maintaining stable drug levels. The use of subcutaneous slow-release biopolymer pellets is the recommended method of administration.[3]
-
Note: The exact composition of the slow-release pellets used in seminal studies is proprietary information of the pharmaceutical company that developed the compound.[6] Researchers may need to collaborate with a company specializing in custom pellet formulation or develop their own based on biocompatible polymers.
-
-
Surgical Implantation of Pellets:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave and sterilize the dorsal skin area between the scapulae.
-
Make a small incision in the skin.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the slow-release pellet into the pocket.
-
Close the incision with wound clips or sutures.
-
Monitor the animal during recovery.
-
Behavioral Testing: Morris Water Maze
The Morris Water Maze (MWM) is a widely used test to assess spatial learning and memory, which are cognitive functions often impaired in Alzheimer's disease.[1][7][8][9]
-
Apparatus: A circular pool (approximately 1.2-1.5 m in diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase (e.g., 5-7 days):
-
Mice are given multiple trials per day to find the hidden platform from different starting locations.
-
The latency to find the platform and the path length are recorded.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The mouse is allowed to swim for a set time (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
-
Tissue Collection and Processing
-
At the end of the treatment period, mice are euthanized.
-
The brains are rapidly excised.
-
One hemisphere can be fixed in 4% paraformaldehyde for histological analysis, while the other can be snap-frozen for biochemical analysis.
Histological Analysis: Immunohistochemistry for Amyloid Plaques
-
Tissue Preparation: Paraffin-embedded or frozen brain sections are prepared.
-
Antigen Retrieval: This step is crucial for exposing the Aβ epitopes. Formic acid treatment is a common method.[10][11]
-
Immunostaining:
Biochemical Analysis: ELISA for Aβ40 and Aβ42
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of soluble and insoluble Aβ peptides in brain homogenates.[15][16][17][18][19]
-
Brain Homogenization: The frozen brain hemisphere is sequentially homogenized in different buffers to extract soluble and insoluble Aβ fractions.
-
ELISA Procedure:
-
Coat a microplate with a capture antibody specific for Aβ40 or Aβ42.
-
Add the brain homogenate samples and standards to the wells.
-
Add a detection antibody conjugated to an enzyme.
-
Add a substrate that produces a colorimetric or chemiluminescent signal.
-
Measure the signal intensity and calculate the concentration of Aβ in the samples based on the standard curve.
-
Conclusion
This document provides a comprehensive framework for conducting long-term studies of this compound in transgenic mouse models of Alzheimer's disease. The detailed protocols for drug administration and efficacy assessment will enable researchers to rigorously evaluate the therapeutic potential of this ACAT inhibitor. Adherence to these standardized methods will facilitate the generation of robust and reproducible data, contributing to the development of novel treatments for this devastating neurodegenerative disease.
References
- 1. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ACAT inhibitor CP-113,818 markedly reduces amyloid pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stealth Liposomes Encapsulating a Potent ACAT1/SOAT1 Inhibitor F12511: Pharmacokinetic, Biodistribution, and Toxicity Studies in Wild-Type Mice and Efficacy Studies in Triple Transgenic Alzheimer’s Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aß40 displays amyloidogenic properties in the non-transgenic mouse brain but does not exacerbate Aß42 toxicity in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 18. docs.abcam.com [docs.abcam.com]
- 19. takarabio.com [takarabio.com]
Application Note: Measuring Changes in Brain Cholesterol Esters Following CP-113818 Treatment
Introduction
CP-113818 is a potent and specific inhibitor of Acyl-CoA: cholesterol acyltransferase 1 (ACAT1), an enzyme responsible for the esterification of cholesterol into cholesteryl esters for storage within cells.[1][2] In the central nervous system, the accumulation of cholesteryl esters has been linked to the pathology of neurodegenerative diseases, including Alzheimer's disease.[3] this compound has been shown to reduce the formation of amyloid plaques and decrease amyloid-beta (Aβ) levels in animal models of Alzheimer's disease.[1][4] A key mechanism underlying these effects is the significant reduction of cholesteryl esters in the brain.[1] This application note provides detailed protocols for the quantification of changes in brain cholesterol ester levels following treatment with this compound, intended for researchers, scientists, and drug development professionals.
Data Presentation
Treatment with this compound has been demonstrated to cause a substantial decrease in the levels of cholesteryl esters in the brain. The following tables summarize the quantitative data from preclinical studies.
Table 1: Effect of this compound on Brain Cholesteryl Ester Levels in a Mouse Model of Alzheimer's Disease
| Animal Model | Treatment Duration | Dosage | Change in Brain Cholesteryl Esters | Reference |
| Transgenic Mice (hAPP V717I/K670M/N671L) | 2 months | Not specified in abstract | ↓ 86% | [1] |
Table 2: In Vivo Administration of this compound in Animal Studies
| Animal Model | Dosage Range | Administration Route | Treatment Duration | Reference |
| C57BL/6 and hAPP transgenic mice | 0, 0.2, 1.6, 3.2, 4.8, and 7.1 mg/kg/day | Implantable slow-release biopolymer pellets | 21 days (nontransgenic) or 60 days (hAPP) | [2] |
Mandatory Visualization
Caption: Experimental workflow for measuring brain cholesterol esters.
Caption: Signaling pathway of ACAT1 inhibition by this compound.
Experimental Protocols
Brain Tissue Homogenization and Lipid Extraction
This protocol is adapted from the Folch method for total lipid extraction.
Materials:
-
Brain tissue samples (fresh or frozen at -80°C)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Phosphate-buffered saline (PBS)
-
Homogenizer (e.g., Dounce or mechanical)
-
Centrifuge
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas evaporator
Procedure:
-
Weigh the frozen brain tissue (~50-100 mg) and place it in a glass homogenizer.
-
Add 20 volumes of a 2:1 (v/v) mixture of chloroform:methanol to the tissue.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Transfer the homogenate to a glass centrifuge tube.
-
Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.
-
Vortex the mixture for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas at room temperature.
-
Resuspend the dried lipid extract in a known volume of an appropriate solvent (e.g., 2:1 chloroform:methanol or isopropanol) for LC-MS/MS analysis.
-
Store the lipid extracts at -80°C until analysis.
Quantification of Cholesteryl Esters by LC-MS/MS
This protocol provides a general framework for the analysis of cholesteryl esters using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer.
Materials and Equipment:
-
UHPLC system coupled to a tandem mass spectrometer (e.g., Agilent 6545 QTOF or similar)
-
C18 reverse-phase column (e.g., Gemini 5 µm, 50 x 4.6 mm)
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate
-
Internal standards (e.g., deuterated cholesteryl esters like cholesteryl-d7 heptadecanoate)
-
Cholesteryl ester standards for calibration curve
Procedure:
-
Sample Preparation:
-
Spike the extracted lipid samples with a known concentration of the internal standard prior to LC-MS/MS analysis.
-
Prepare a calibration curve using a series of dilutions of the cholesteryl ester standards.
-
-
LC-MS/MS Analysis:
-
Column: C18, 2.1 × 100 mm, 1.7 µm.[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Column Temperature: 55 °C.[5]
-
Injection Volume: 5-10 µL.
-
LC Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B and equilibrate
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). APCI can minimize ion suppression in complex lipid matrices.[5]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for cholesteryl esters is typically the [M+NH4]+ adduct, and a common product ion is m/z 369.3, corresponding to the dehydrated cholesterol fragment.[6]
-
Monitor specific precursor-to-product ion transitions for each cholesteryl ester of interest and the internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for each cholesteryl ester and the internal standard.
-
Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.
-
Determine the concentration of each cholesteryl ester in the samples using the calibration curve.
-
Normalize the results to the initial brain tissue weight.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the cholesteryl ester levels between the control and this compound treated groups.
-
Quality Control
-
Internal Standards: The use of isotopically labeled internal standards is crucial for accurate quantification, as they correct for variations in extraction efficiency and matrix effects.[5]
-
Calibration Curves: A calibration curve with a good linear response (R² > 0.99) should be generated for each batch of samples.[5]
-
Quality Control Samples: Include pooled samples (a mixture of all samples in the batch) and blank samples (extraction solvent) in the analytical run to monitor the stability and performance of the LC-MS/MS system.
Conclusion
The protocols outlined in this application note provide a robust framework for the accurate measurement of changes in brain cholesteryl ester levels following treatment with the ACAT1 inhibitor this compound. These methods are essential for researchers investigating the therapeutic potential of targeting cholesterol metabolism in neurodegenerative diseases. The provided data and visualizations offer a clear understanding of the expected outcomes and the underlying mechanism of action of this compound.
References
- 1. The ACAT inhibitor CP-113,818 markedly reduces amyloid pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. explorationpub.com [explorationpub.com]
- 4. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 5. Cholesterol Ester Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Troubleshooting CP-113818 insolubility in aqueous solutions
Welcome to the technical support center for CP-113818. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings, with a particular focus on addressing its limited solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, small molecule inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).[1][2] ACAT is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[3][4] this compound has shown efficacy in reducing amyloid pathology in preclinical models of Alzheimer's disease.[5][6]
Q2: What is the known solubility of this compound?
A2: this compound is a hydrophobic compound with limited solubility in aqueous solutions. It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO).[7] One supplier notes a solubility of 5 mg/mL, achievable with the use of sonication, though the specific solvent system is not detailed.[4] For in vivo studies, a common method involves preparing a stock solution in DMSO and subsequently diluting it in corn oil.[7][8]
Q3: Why is my this compound precipitating when I dilute my DMSO stock in my aqueous buffer?
A3: This is a common issue encountered with hydrophobic compounds. When a concentrated DMSO stock of this compound is diluted into an aqueous buffer (e.g., PBS, cell culture media), the dramatic change in solvent polarity can cause the compound to "crash out" or precipitate. The final concentration of DMSO in the aqueous solution is often insufficient to maintain the solubility of this compound.
Q4: What is the recommended storage procedure for this compound solutions?
A4: Stock solutions of this compound in an organic solvent such as DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: Insolubility of this compound in Aqueous Solutions
This guide provides a systematic approach to addressing solubility challenges with this compound for in vitro experiments.
Problem: Precipitate formation upon dilution of DMSO stock in aqueous buffer.
Solution 1: Optimization of Co-solvent Concentration
It is crucial to minimize the final concentration of DMSO in your experimental setup to avoid off-target effects. However, a certain percentage is necessary to maintain solubility.
-
Recommendation: Perform a dilution series to determine the minimal percentage of DMSO required to keep this compound in solution at your desired working concentration. Start with a higher concentration of DMSO and titrate downwards.
Solution 2: Use of Solubilizing Agents
For many hydrophobic compounds, the use of surfactants or cyclodextrins can significantly enhance aqueous solubility.
-
Surfactants: Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 can be employed. These molecules form micelles that can encapsulate hydrophobic compounds, aiding their dispersion in aqueous media.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules like this compound, thereby increasing their aqueous solubility. Beta-cyclodextrins, and particularly their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD), are commonly used.
Solution 3: pH Adjustment
-
Recommendation: If your experimental system allows, test the solubility of this compound in a range of buffers with different pH values.
Solution 4: Temperature Control and Sonication
-
Temperature: Gently warming the solution can sometimes help in dissolving the compound. However, be cautious as excessive heat may degrade the compound.
-
Sonication: As suggested by a supplier, ultrasonication can be a useful technique to aid in the dissolution of this compound.[4] This method uses high-frequency sound waves to agitate the solution and break down aggregates.
Data Presentation: Solubility of Structurally Similar ACAT Inhibitors
While specific quantitative solubility data for this compound in various aqueous buffers is not available in the searched literature, the following tables provide solubility information for another ACAT inhibitor, Avasimibe, which can serve as a starting point for optimization.
Table 1: Avasimibe Solubility in Different Solvent Systems
| Protocol | Solvent Composition | Achieved Concentration | Appearance |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 7.5 mg/mL (14.95 mM) | Suspended solution |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 7.5 mg/mL (14.95 mM) | Suspended solution |
| 3 | 10% DMSO, 90% Corn Oil | 7.5 mg/mL (14.95 mM) | Clear solution |
Data for Avasimibe, a structurally different ACAT inhibitor. These formulations may require optimization for this compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously until the compound is completely dissolved. If necessary, use a sonicator for short bursts to aid dissolution.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: General Method for Preparing a Working Solution in Cell Culture Medium with a Surfactant
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
In a sterile tube, prepare the final dilution of the surfactant (e.g., Tween® 20 to a final concentration of 0.05-0.1%) in your cell culture medium.
-
Add the required volume of the this compound DMSO stock solution to the medium containing the surfactant. It is recommended to add the stock solution dropwise while vortexing to facilitate mixing and prevent immediate precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution is not clear, brief sonication may be helpful.
-
Use the freshly prepared working solution for your experiment.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for this compound solubilization.
References
- 1. Avasimibe | P450 | Acyltransferase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Brain Targeting of Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor K-604 via the Intranasal Route Using a Hydroxycarboxylic Acid Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. K-604 is a selective ACAT-1 inhibitor [otavachemicals.com]
- 6. Avasimibe Encapsulated in Human Serum Albumin Blocks Cholesterol Esterification for Selective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
Navigating CP-113818 Administration: A Technical Guide to Dosage Optimization and Side Effect Mitigation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing CP-113818, a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), in your research. Here, you will find troubleshooting advice and frequently asked questions to help you optimize your experimental protocols, with a focus on minimizing potential side effects and ensuring data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, non-isoform-specific inhibitor of both ACAT1 and ACAT2 enzymes.[1] These enzymes are responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1] By inhibiting ACAT, this compound prevents this conversion, leading to an increase in intracellular free cholesterol.
Q2: What are the potential side effects associated with this compound and other ACAT inhibitors?
A2: A primary concern with potent ACAT inhibition is the potential for cytotoxicity due to the accumulation of intracellular free cholesterol. This can lead to endoplasmic reticulum (ER) stress and apoptosis.[2][3] While one study in mice noted an absence of adrenal toxicity with this compound, other unpublished data from Pfizer indicated that the compound caused adrenal toxicity in animal studies.[4][5] This toxicity may be related to its properties as a membrane-active compound rather than direct ACAT inhibition.[5] Researchers should be aware of conflicting reports on this matter. Additionally, some clinical trials of other ACAT inhibitors have reported an increase in LDL cholesterol levels.[6]
Q3: How can I minimize the potential for cytotoxicity in my experiments?
A3: Careful dose-response studies are crucial. It is recommended to start with a low dose of this compound and titrate up to the desired effective concentration while closely monitoring for signs of cellular stress or toxicity. The key is to find a therapeutic window that maximizes the desired effect (e.g., reduction of amyloid plaques) while minimizing off-target effects. Partial inhibition of ACAT may be sufficient and less toxic than complete inhibition.[7]
Q4: What are the recommended storage and handling procedures for this compound?
A4: For long-term storage, a stock solution of this compound should be stored at -80°C for up to six months or at -20°C for up to one month.[4] For in vivo experiments, it is best to prepare fresh working solutions daily.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death or cytotoxicity observed in culture. | Accumulation of free cholesterol due to potent ACAT inhibition. | - Reduce the concentration of this compound.- Decrease the incubation time.- Perform a dose-response experiment to identify a non-toxic effective concentration.- Ensure even distribution of the compound in the culture medium. |
| Inconsistent or unexpected results in in vivo studies. | - Poor bioavailability or stability of the compound.- Improper dosage or administration route. | - For continuous dosing, consider using slow-release biopolymer pellets to maintain stable serum levels.[8]- If using a liquid formulation (e.g., DMSO and corn oil), ensure it is freshly prepared and properly mixed before each administration.[4]- Carefully validate the chosen dosage and administration route for your specific animal model. |
| Difficulty dissolving this compound for stock solutions. | The compound may have poor solubility in certain solvents. | - A recommended protocol for a 5 mg/mL solution involves dissolving the compound in DMSO to create a stock solution, which is then further diluted in corn oil for in vivo use.[4]- Gentle heating and/or sonication can aid in dissolution if precipitation occurs.[4] |
Experimental Protocols & Data
In Vivo Dosing in a Mouse Model of Alzheimer's Disease
The following table summarizes the dosage and effects of this compound in a transgenic mouse model expressing human APP751 with London and Swedish mutations.
| Dosage Range | Administration Method | Duration | Observed Efficacy | Reported Side Effects |
| 0 - 7.1 mg/kg/day | Slow-release biopolymer pellets | 2 months | - 88-99% reduction in amyloid plaque accumulation.- 83-96% decrease in membrane/insoluble Aβ levels.- 86% reduction in brain cholesteryl esters.[9] | Absence of adrenal toxicity was noted in this particular study.[4] |
In Vitro IC₅₀ Values
The following table provides the half-maximal inhibitory concentration (IC₅₀) values for this compound and a related ACAT inhibitor, avasimibe, in different cell lines.
| Compound | Cell Line | IC₅₀ |
| This compound | HepG2 | 6 nM |
| THP-1 | 63 nM | |
| Avasimibe | HepG2 | 391 nM |
| THP-1 | 664 nM |
Data sourced from a study comparing the pharmacological profiles of avasimibe and this compound.
Visualizing the Pathway and Experimental Workflow
To further aid in understanding the experimental considerations when working with this compound, the following diagrams illustrate the mechanism of action and a logical workflow for optimizing dosage.
Caption: Mechanism of this compound action and potential for cytotoxicity.
Caption: Workflow for optimizing this compound dosage to minimize side effects.
References
- 1. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancertreatmentsresearch.com [cancertreatmentsresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Blocking cholesterol storage to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. The ACAT inhibitor CP-113,818 markedly reduces amyloid pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CP-113818 Slow-Release Pellet Implantation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CP-113818 slow-release pellets. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT).[1][2] ACAT is responsible for the esterification of cholesterol, a crucial step in cellular cholesterol metabolism.[3] By inhibiting ACAT, this compound reduces the levels of cholesteryl esters.[4] This mechanism has been investigated for its potential therapeutic effects in conditions such as Alzheimer's disease, where it has been shown to reduce amyloid pathology in animal models.[4][5]
Q2: What are the advantages of using slow-release pellets for this compound administration?
Slow-release pellets offer a significant advantage by providing sustained and consistent delivery of this compound over a prolonged period. This method avoids the peaks and troughs in plasma concentration associated with other administration routes like oral gavage or injections, leading to a more stable therapeutic effect and reduced animal handling stress.
Q3: What are the known effects of this compound in preclinical models?
In preclinical studies, particularly in mouse models of Alzheimer's disease, two months of treatment with this compound has been shown to significantly reduce the accumulation of amyloid plaques by 88-99% and insoluble Aβ levels by 83-96%.[4] It also decreased brain cholesteryl-esters by 86% and soluble Aβ42 by 34%.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the implantation and experimental use of this compound slow-release pellets.
Issues with Pellet Integrity
| Problem | Possible Causes | Troubleshooting Solutions |
| Pellet crumbling or breaking during handling and implantation. | - Low compressive force during manufacturing: Pellets made with insufficient pressure can be soft and friable.[6] - Inadequate binder in the formulation: The pellet matrix may lack the necessary cohesion.[7] - Incorrect moisture content: Both excessive dryness and moisture can compromise pellet integrity.[8][9] | - Handle pellets with care, using appropriate forceps. - If you are manufacturing the pellets, ensure they are compressed with adequate pressure (e.g., studies with other drug-lipid pellets used 1.25 tons of pressure).[6] - If purchasing, inspect pellets for integrity upon arrival and report any issues to the supplier. - Ensure proper storage conditions to maintain optimal moisture content. |
| Pellet cracking (vertical or horizontal). | - Formulation issues: Fluffy or elastic raw materials can swell after pellet formation, leading to cracks.[8] - Manufacturing process: Improper conditioning or excessive steam can cause "whisker pellets".[8] | - While researchers typically receive pre-made pellets, understanding the cause can help in discussions with the supplier if issues are recurrent. - Visually inspect each pellet before implantation and discard any with visible cracks to ensure consistent drug release. |
Problems with Pellet Implantation Surgery
| Problem | Possible Causes | Troubleshooting Solutions |
| Difficulty implanting the pellet. | - Incision is too small. - Subcutaneous pocket is not large enough. | - Ensure the incision is slightly larger than the pellet diameter. - Use blunt forceps to create a subcutaneous pocket that is spacious enough to accommodate the pellet without force. |
| Pellet is expelled from the incision site. | - Incision not properly closed. - Animal is scratching or biting at the wound. | - Securely close the incision with wound clips or sutures.[10] - Monitor the animal post-surgery for signs of irritation. An Elizabethan collar may be necessary in some cases. - Ensure proper aseptic technique to prevent infection and associated irritation. |
| Inflammation, swelling, or infection at the implantation site. | - Contamination during surgery. - Foreign body response to the implant. | - Maintain a sterile surgical field and use sterilized instruments.[10] - Administer post-operative analgesics and monitor the animal's recovery.[11] - While a mild foreign body response is normal, excessive or persistent inflammation should be evaluated by a veterinarian. In diabetic animal models, the inflammatory response may be altered.[12] |
Inconsistent or Unexpected Experimental Results
| Problem | Possible Causes | Troubleshooting Solutions |
| Variable drug release and inconsistent efficacy. | - Inconsistent pellet quality: Variations in pellet size, shape, density, or porosity can affect the drug release rate.[13][14][15] - Pellet sequestration: The body can form a fibrous capsule around the implant, "sealing" it off and reducing drug bioavailability.[6] - Cracked or damaged pellets: This can lead to an initial burst of drug release ("dose dumping") followed by a period of lower-than-expected release. | - Use pellets from the same manufacturing batch for all animals in a study group to minimize variability. - At the end of the study, consider examining the implant site for signs of excessive encapsulation.[6] - Always inspect pellets for integrity before implantation. |
| Unexpected physiological or behavioral side effects. | - Off-target effects of ACAT inhibition: While this compound is reported to lack adrenal toxicity, other ACAT inhibitors have been associated with adrenal and hepatic issues.[16][17][18] - Systemic effects of cholesterol modulation. | - Monitor animals for any adverse health signs. Common findings with other ACAT inhibitors in high doses include changes in fecal consistency and signs of hepatic toxicity.[17][18] - If unexpected side effects are observed, consider reducing the pellet dosage or consulting with the manufacturer. |
| Lack of expected therapeutic effect. | - Insufficient drug dosage. - Impaired drug release from the pellet. - Incorrect animal model or experimental design. | - Ensure the pellet dosage is appropriate for the animal's weight and the intended therapeutic effect. - At the end of the study, you can explant the remaining pellet to analyze the amount of drug released.[6] - Review the experimental protocol and ensure it aligns with previously published studies using this compound.[4][5] |
Experimental Protocols
Subcutaneous Pellet Implantation Protocol (Rodents)
This protocol is a general guideline and should be adapted to institutional animal care and use committee (IACUC) regulations.
-
Animal Preparation:
-
Anesthetize the animal using an approved method (e.g., isoflurane).
-
Shave and disinfect the surgical area on the dorsal side, between the shoulder blades.
-
Administer pre-operative analgesia as per your institution's protocol.
-
-
Surgical Procedure:
-
Make a small incision (approximately 5-10 mm) in the skin.
-
Using blunt-ended forceps, create a subcutaneous pocket by gently separating the skin from the underlying connective tissue.
-
Insert the sterile this compound slow-release pellet into the pocket.
-
Ensure the pellet is placed away from the incision to prevent it from being expelled.
-
Close the incision with wound clips or sutures.
-
-
Post-Operative Care:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Provide post-operative analgesia as recommended by your veterinarian.
-
House the animal individually for a short period to prevent cage mates from disturbing the surgical site.
-
Check the incision site daily for the first week for signs of infection, swelling, or pellet expulsion.
-
Visualizations
Signaling Pathway: Mechanism of ACAT Inhibition
Caption: Mechanism of this compound as an ACAT inhibitor.
Experimental Workflow: Subcutaneous Pellet Implantation
Caption: Workflow for subcutaneous pellet implantation in rodents.
Troubleshooting Logic for Inconsistent Drug Release
Caption: Decision tree for troubleshooting inconsistent drug release.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological properties of a novel ACAT inhibitor (CP-113,818) in cholesterol-fed rats, hamsters, rabbits, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ACAT inhibitor CP-113,818 markedly reduces amyloid pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ACAT inhibitor this compound markedly reduces amyloid pathology in a mouse model of Alzheimer’s disease [alzped.nia.nih.gov]
- 6. Subcutaneous implants for long-acting drug therapy in laboratory animals may generate unintended drug reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Renal Capsule Xenografting and Subcutaneous Pellet Implantation for the Evaluation of Prostate Carcinogenesis and Benign Prostatic Hyperplasia [jove.com]
- 8. anitox.com [anitox.com]
- 9. researchgate.net [researchgate.net]
- 10. | Comparative Biosciences, inc [compbio.com]
- 11. Optimized Protocol for Subcutaneous Implantation of Encapsulated Cells Device and Evaluation of Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Foreign Body Response to Subcutaneous Implants in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Drug Release From Coated Pellets Based on Isomalt, Sugar, and Microcrystalline Cellulose Inert Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Release Behaviour of Single Pellets and Internal Fine 3D Structural Features Co-define the In Vitro Drug Release Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Toxicologic effects of a novel acyl-CoA:cholesterol acyltransferase inhibitor in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preclinical safety evaluation of avasimibe in beagle dogs: an ACAT inhibitor with minimal adrenal effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of CP-113818
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of CP-113818, a potent Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme that catalyzes the intracellular esterification of cholesterol.[1][2] By inhibiting ACAT, this compound reduces the levels of cholesteryl esters, which has been shown to decrease the production of amyloid-beta (Aβ) peptides associated with Alzheimer's disease.[3]
Q2: What is the most significant known off-target effect of this compound?
A2: A significant off-target effect of this compound is adrenal toxicity.[4] Unpublished observations have indicated that the compound can accumulate in the membranes of adrenal cells, leading to toxic effects.[4] This has been a key consideration in the development of second-generation ACAT inhibitors with improved safety profiles.[4]
Q3: Are there other known off-target effects of this compound?
A3: Publicly available, comprehensive off-target screening data for this compound is limited. Therefore, it is crucial for researchers to perform their own off-target profiling to understand the full spectrum of its biological activities.
Q4: What general strategies can be employed to identify potential off-target effects of this compound?
A4: A multi-pronged approach is recommended for identifying off-target effects. This includes:
-
Computational Approaches: In silico methods can predict potential off-target interactions by screening this compound against databases of known protein structures.
-
Biochemical Assays: Kinase profiling and other enzymatic assays can directly measure the inhibitory activity of this compound against a panel of purified enzymes.
-
Cell-Based Assays: Cellular thermal shift assays (CETSA), NanoBRET™ target engagement assays, and proteomic profiling can confirm target engagement and identify downstream signaling alterations in a cellular context.
-
Phenotypic Screening: Comparing the observed cellular phenotype with the known consequences of ACAT inhibition can reveal discrepancies that may point to off-target activities.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting unexpected experimental outcomes that may be due to off-target effects of this compound.
Issue 1: Observed cellular phenotype is inconsistent with known ACAT inhibition effects.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target effect | 1. Dose-response analysis: Perform a dose-response curve for the observed phenotype and compare it to the IC50 for ACAT inhibition. A significant discrepancy suggests an off-target effect. 2. Use a structurally unrelated ACAT inhibitor: If a different ACAT inhibitor (e.g., Avasimibe) does not produce the same phenotype, it is likely an off-target effect of this compound.[5] 3. Rescue experiment: Overexpress ACAT1 to see if it rescues the phenotype. If not, other targets are likely involved. | Identification of a potential off-target mediated phenotype. |
Issue 2: Unexplained cellular toxicity is observed.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Known Adrenal Toxicity | 1. Cell-type specificity: Test the toxicity of this compound in adrenal cell lines versus other cell types. 2. Steroidogenesis assay: Measure the impact of this compound on steroid hormone production in adrenal cells. | Confirmation of adrenal-specific toxicity. |
| General Off-target Toxicity | 1. Counter-screening: Test the compound in a cell line that does not express ACAT. If toxicity persists, it is likely due to off-target effects. 2. Safety pharmacology panel: Screen this compound against a panel of known toxicity-related targets (e.g., hERG, CYPs). | Identification of specific off-targets responsible for toxicity. |
Experimental Protocols
Protocol 1: Kinase Profiling
Objective: To assess the inhibitory activity of this compound against a broad panel of kinases.
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to create a range of concentrations for testing.
-
Utilize a commercial kinase profiling service or an in-house platform (e.g., ADP-Glo™ Kinase Assay).
-
In a multi-well plate, incubate recombinant kinases with their respective substrates, ATP, and the various concentrations of this compound.
-
Measure kinase activity using a suitable detection method (e.g., luminescence, fluorescence, radioactivity).
-
Calculate the percent inhibition for each kinase at each concentration and determine the IC50 values for any identified hits.
Data Presentation:
| Kinase Target | This compound IC50 (µM) |
| Kinase A | > 10 |
| Kinase B | 2.5 |
| Kinase C | > 10 |
| ... | ... |
Protocol 2: Proteomic Profiling of this compound Treated Cells
Objective: To identify changes in the cellular proteome upon treatment with this compound, which may indicate off-target effects.
Methodology:
-
Culture cells of interest (e.g., a neuronal cell line for Alzheimer's research) to ~80% confluency.
-
Treat cells with this compound at a relevant concentration (e.g., 1 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Perform protein quantification (e.g., BCA assay).
-
Digest the proteins into peptides (e.g., with trypsin).
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative analysis.
-
Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound-treated samples compared to the control.
Data Presentation:
| Protein | Fold Change (this compound vs. Vehicle) | p-value |
| Protein X | 2.1 | 0.005 |
| Protein Y | -1.8 | 0.012 |
| Protein Z | 1.2 | 0.350 |
| ... | ... | ... |
Visualizations
Caption: A logical workflow for investigating and validating potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological properties of a novel ACAT inhibitor (CP-113,818) in cholesterol-fed rats, hamsters, rabbits, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ACAT inhibitor CP-113,818 markedly reduces amyloid pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of CP-113818 in Animal Studies
Welcome to the technical support center for CP-113818. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming potential challenges related to the bioavailability of this compound in animal studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
Issue 1: Low or Undetectable Plasma Concentrations of this compound After Oral Administration
Possible Causes:
-
Poor Aqueous Solubility: this compound, like many small molecule inhibitors, may have low solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.
-
Rapid First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
-
Efflux by Transporters: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which actively pump the compound back into the gut lumen.[1][2]
Troubleshooting Steps:
-
Characterize Physicochemical Properties: If not already known, determine the aqueous solubility and logP of your batch of this compound. This data is crucial for selecting an appropriate formulation strategy.
-
Formulation Optimization:
-
Co-solvents: For initial studies, dissolving this compound in a mixture of solvents such as PEG 400, propylene glycol, and water can improve solubilization.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs.[3][4]
-
Nanosuspensions: Reducing the particle size of this compound to the nanoscale can increase its surface area and dissolution rate.[5]
-
-
Inhibition of Efflux Transporters: Co-administration with a known P-gp inhibitor (e.g., verapamil, for research purposes) can help determine if efflux is a significant barrier to absorption.
-
Alternative Routes of Administration: To bypass first-pass metabolism and assess intrinsic activity, consider parenteral routes such as intravenous (IV) or intraperitoneal (IP) injection. Previous studies have utilized slow-release biopolymer pellets for sustained systemic exposure.[6]
Issue 2: High Variability in Pharmacokinetic (PK) Data Between Animals
Possible Causes:
-
Inconsistent Formulation: Poorly suspended particles in the dosing vehicle can lead to variable dosing between animals.
-
Gavage Technique: Improper oral gavage technique can result in incomplete dose administration or stress-induced changes in gastrointestinal physiology.
-
Food Effects: The presence or absence of food in the stomach can significantly alter drug absorption.
Troubleshooting Steps:
-
Ensure Formulation Homogeneity: If using a suspension, vortex or sonicate the formulation immediately before dosing each animal to ensure a uniform distribution of this compound.
-
Standardize Dosing Procedure: Use appropriate gavage needle sizes for the animal model and ensure consistent, gentle administration.
-
Control Feeding Schedule: Fast animals overnight before dosing to minimize food-related variability in absorption.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting formulation for oral administration of this compound in mice?
A1: For initial in vivo screening, a simple formulation can be prepared by dissolving this compound in a vehicle consisting of 10% DMSO, 40% PEG 400, and 50% saline. However, for studies requiring higher or more consistent exposure, more advanced formulations like a SEDDS or a nanosuspension should be considered.
Q2: Are there any known drug-drug interactions to be aware of when working with this compound?
A2: While specific drug-drug interaction studies for this compound are not widely published, its potential for metabolism by cytochrome P450 (CYP) enzymes and interaction with efflux transporters should be considered.[7] Co-administration with compounds that are strong inhibitors or inducers of major CYP isozymes or P-gp could alter the pharmacokinetics of this compound.
Q3: How can I determine if poor bioavailability is due to low solubility or rapid metabolism?
A3: A combination of in vitro and in vivo studies can help elucidate the primary reason for poor bioavailability. An in vitro Caco-2 permeability assay can assess intestinal permeability and identify if the compound is a substrate for efflux transporters.[1] Comparing the pharmacokinetic profiles after oral and intravenous administration will determine the absolute bioavailability and provide insights into the extent of first-pass metabolism.
Data Presentation
Table 1: Comparison of Formulation Strategies for Poorly Soluble Drugs
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Advantages | Disadvantages |
| Co-solvents | Increases the drug's solubility in the vehicle.[8] | Simple to prepare for preclinical studies. | May not be suitable for all compounds; potential for precipitation upon dilution in GI fluids. |
| Micronization/Nanonization | Increases surface area, leading to faster dissolution.[4][9] | Applicable to a wide range of drugs. | Can be challenging to prevent particle aggregation. |
| Solid Dispersions | The drug is dispersed in a polymer matrix in an amorphous state, improving solubility and dissolution.[8][10] | Significant increases in solubility and bioavailability. | Potential for recrystallization during storage, leading to decreased performance. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion in the GI tract, enhancing solubilization.[3][4] | Can improve lymphatic uptake, bypassing first-pass metabolism. | Requires careful selection of excipients; potential for GI side effects. |
| Cyclodextrin Complexation | The drug forms an inclusion complex with cyclodextrins, increasing its aqueous solubility.[8][9] | Well-established and effective for many drugs. | Can be limited by the stoichiometry of complexation and the size of the drug molecule. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound for Oral Gavage
-
Materials: this compound, stabilizer (e.g., Poloxamer 188), purified water, high-pressure homogenizer.
-
Procedure:
-
Prepare a 1% (w/v) solution of the stabilizer in purified water.
-
Disperse a pre-weighed amount of this compound into the stabilizer solution to create a pre-suspension.
-
Homogenize the pre-suspension using a high-pressure homogenizer at 1500 bar for 20-30 cycles.
-
Analyze the particle size of the resulting nanosuspension using dynamic light scattering to ensure a mean particle size below 200 nm.
-
The nanosuspension is now ready for oral administration.
-
Protocol 2: Caco-2 Permeability Assay to Assess Efflux
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a polarized monolayer.
-
Transport Buffer: Prepare a transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Experiment:
-
Wash the Caco-2 monolayers with transport buffer.
-
Add this compound (at a known concentration) to either the apical (A) or basolateral (B) side of the monolayer.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.
-
Quantify the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER greater than 2 suggests that the compound is a substrate for efflux transporters.
-
Visualizations
Caption: Troubleshooting workflow for low oral bioavailability of this compound.
Caption: Simplified signaling pathway of this compound as an ACAT inhibitor.
References
- 1. The Role of Intestinal Efflux Transporters In Drug Absorption [sigmaaldrich.com]
- 2. rroij.com [rroij.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Stability of CP-113818 in different experimental conditions
Welcome to the technical support center for CP-113818. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing essential information on the stability and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).[1][2][3] ACAT is an enzyme responsible for the esterification of cholesterol into cholesteryl esters for storage in lipid droplets.[1][4] By inhibiting ACAT, this compound modulates cellular cholesterol homeostasis.[1][4]
Q2: In which research area is this compound commonly used?
This compound is primarily investigated for its therapeutic potential in Alzheimer's disease.[1][5] Research suggests that by inhibiting ACAT, this compound can reduce the production of amyloid-beta (Aβ) peptides, which are key components of the amyloid plaques found in the brains of Alzheimer's patients.[1][2][6]
Q3: How should I store the solid compound and its stock solutions?
For optimal stability, the solid form of this compound should be stored at -20°C. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[3]
Q4: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.
Q5: How should I prepare working solutions for cell culture experiments?
When preparing working solutions for cell-based assays, it is recommended to dilute the stock solution in the appropriate cell culture medium immediately before use. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q6: Is this compound stable in aqueous solutions?
While specific data on the aqueous stability of this compound is limited, it is generally advisable to prepare fresh working solutions from a frozen stock on the day of the experiment to ensure potency.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected activity in experiments. | Degradation of this compound due to improper storage or handling. | Ensure the compound and its stock solutions are stored at the recommended temperatures. Avoid multiple freeze-thaw cycles by preparing single-use aliquots of the stock solution. Prepare fresh working solutions for each experiment. |
| Precipitation of the compound in aqueous media. | After diluting the DMSO stock solution into your aqueous experimental buffer or media, visually inspect for any precipitation. If precipitation occurs, consider optimizing the final solvent concentration or using a solubilizing agent, if compatible with your experimental setup. | |
| Variability between experimental replicates. | Inconsistent final concentration of this compound. | Ensure accurate and consistent pipetting when preparing dilutions. Vortex solutions thoroughly after each dilution step to ensure homogeneity. |
| Degradation of the compound during the experiment. | If experiments are performed over an extended period at physiological temperatures, consider the potential for time-dependent degradation. It may be necessary to refresh the treatment solution during long-term incubations. |
Stability Data Summary
The following tables summarize the known stability information for this compound. Please note that detailed quantitative stability data under various experimental conditions are not extensively available in the public domain. The information provided is based on supplier recommendations and general chemical knowledge.
Table 1: Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Source |
| -80°C | Up to 6 months | [3] |
| -20°C | Up to 1 month | [3] |
Table 2: General Stability Profile of this compound (Qualitative)
| Condition | Stability | Recommendations |
| Aqueous Solution | Limited (Presumed) | Prepare fresh for each experiment. |
| Freeze-Thaw Cycles | Potentially Unstable | Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Light Exposure | Data not available | As a general precaution for photosensitive compounds, store in the dark. |
| pH | Data not available | Maintain a consistent pH in your experimental buffer. Be aware that extreme pH values may promote hydrolysis. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected microcentrifuge tubes. Store the aliquots at -80°C for long-term storage.
Protocol for Assessing the Stability of this compound in an Experimental Buffer (Example)
This protocol provides a general framework for researchers to assess the stability of this compound in their specific experimental buffers.
-
Preparation of Test Solutions: Prepare a working solution of this compound in the experimental buffer of interest at the final experimental concentration.
-
Incubation: Incubate the test solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator). Include control samples stored at -80°C.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the incubated solution.
-
Sample Storage: Immediately freeze the collected aliquots at -80°C until analysis.
-
Analysis: Analyze the concentration of the remaining intact this compound in each aliquot using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Evaluation: Compare the concentration of this compound at each time point to the initial concentration (time 0) to determine the rate of degradation.
Visualizations
Signaling Pathway of ACAT Inhibition in Alzheimer's Disease
Caption: Mechanism of this compound in reducing Amyloid-beta production.
Experimental Workflow for Stability Assessment
Caption: General workflow for assessing the stability of this compound.
References
- 1. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACAT1/SOAT1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Blocking cholesterol storage to treat Alzheimers disease [explorationpub.com]
- 5. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 6. The ACAT inhibitor CP-113,818 markedly reduces amyloid pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods to reduce CP-113818-induced cellular stress in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CP-113818 in in-vitro experiments. The focus is on identifying and mitigating potential this compound-induced cellular stress to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of Acyl-coenzyme A: cholesterol acyltransferase (ACAT).[1][2][3] By inhibiting ACAT, this compound prevents the esterification of cholesterol into cholesteryl esters, which are then stored in lipid droplets. This action has been shown to reduce the production of amyloid-beta (Aβ) peptides in cell-based experiments, making it a compound of interest in Alzheimer's disease research.[1][2][3]
Q2: Is in-vitro cytotoxicity an expected outcome when using this compound?
A2: While this compound is investigated for its therapeutic effects, like many small molecule inhibitors, it can induce cellular stress and cytotoxicity in vitro, particularly at higher concentrations or in sensitive cell lines. The inhibition of ACAT can disrupt cellular cholesterol homeostasis, potentially leading to downstream stress responses.
Q3: What are the potential mechanisms of this compound-induced cellular stress?
A3: Based on studies of ACAT inhibitors as a class, this compound-induced cellular stress may arise from:
-
Endoplasmic Reticulum (ER) Stress: Inhibition of ACAT can lead to an accumulation of free cholesterol in the ER membrane, triggering the Unfolded Protein Response (UPR) and ER stress-induced apoptosis.[4][5]
-
Oxidative Stress: Disruption of lipid metabolism by ACAT inhibitors can lead to an increase in reactive oxygen species (ROS), causing oxidative damage to cellular components.[6][7][8]
-
Mitochondrial Dysfunction: Increased cellular stress, including oxidative stress, can lead to a decrease in mitochondrial membrane potential and trigger the intrinsic apoptotic pathway.[7][8]
-
Apoptosis: The culmination of ER stress, oxidative stress, and mitochondrial dysfunction can lead to programmed cell death (apoptosis).[4][6][7]
Q4: What are the initial steps to confirm that observed cytotoxicity is induced by this compound?
A4: To confirm this compound-induced cytotoxicity, it is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) in your specific cell line. This provides a quantitative measure of the compound's cytotoxic potential. Include appropriate controls, such as a vehicle-only control (e.g., DMSO) at the same concentration used to dissolve this compound, to ensure the observed effects are not due to the solvent.
Troubleshooting Guide: High or Unexpected Cytotoxicity
If you are observing a higher-than-expected level of cytotoxicity in your in-vitro experiments with this compound, this guide provides a systematic approach to troubleshoot and mitigate the issue.
Problem: Excessive Cell Death Observed in this compound Treated Cultures
This could manifest as poor cell morphology, detachment, or a significant decrease in cell viability assays.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| High Compound Concentration | Perform a thorough dose-response analysis to identify the optimal, non-toxic working concentration of this compound for your specific cell line and experimental duration. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is at a non-toxic level for your cells (typically <0.1%). Always include a vehicle-only control in your experiments. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to perturbations in cholesterol metabolism. Consider using a less sensitive cell line if appropriate for your research question or titrating the compound concentration to a lower range. |
| Contamination | Regularly check your cell cultures for microbial contamination (e.g., mycoplasma), which can exacerbate cellular stress and lead to unexpected cell death. |
| Compound Instability | Assess the stability of this compound in your specific culture medium over the time course of your experiment, as degradation products could be cytotoxic. |
Problem: Indicators of Specific Cellular Stress Pathways are Elevated
You may observe markers of oxidative stress, ER stress, or apoptosis in your this compound treated cells.
Mitigation Strategies:
| Observed Stress Pathway | Proposed Mitigation Strategy | Rationale |
| Oxidative Stress | Co-treatment with an antioxidant such as N-acetylcysteine (NAC) or Vitamin E. | Antioxidants can help neutralize reactive oxygen species (ROS) and reduce oxidative damage to cellular components.[6] |
| ER Stress | Co-treatment with a chemical chaperone like 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid (TUDCA). | Chemical chaperones can help alleviate ER stress by improving protein folding capacity and reducing the accumulation of unfolded proteins. |
| Apoptosis | Co-treatment with a pan-caspase inhibitor such as Z-VAD-FMK. | Caspase inhibitors can block the execution phase of apoptosis, though this will not address the upstream stress signals. |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol provides a method to determine the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include wells with medium alone (blank), vehicle control, and untreated cells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the blank absorbance.
Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Cells of interest
-
24-well cell culture plates or chamber slides
-
This compound
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Positive control (e.g., H₂O₂)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells and treat with this compound and controls as described in the cytotoxicity protocol.
-
At the end of the treatment period, remove the culture medium and wash the cells twice with warm HBSS.
-
Load the cells with 5-10 µM DCFH-DA in HBSS or serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess probe.
-
Immediately measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Quantify the fluorescence intensity relative to the untreated control.
Visualizations
Signaling Pathway of ACAT Inhibitor-Induced Cellular Stress
Caption: Potential pathways of this compound-induced cellular stress.
Experimental Workflow for Troubleshooting Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The ACAT inhibitor CP-113,818 markedly reduces amyloid pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cholesterol-induced macrophage apoptosis requires ER stress pathways and engagement of the type A scavenger receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of an anti-oxidative ACAT inhibitor on apoptosis/necrosis and cholesterol accumulation under oxidative stress in THP-1 cell-derived foam cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of acyl-CoA cholesterol acyltransferase (ACAT-1) role in ovarian cancer progression—An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of acyl-CoA cholesterol acyltransferase (ACAT-1) role in ovarian cancer progression—An in vitro study | PLOS One [journals.plos.org]
Adjusting CP-113818 treatment duration for optimal results
Welcome to the technical support center for CP-113818. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with the ACAT inhibitor this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the use of this compound.
Q1: My this compound treatment shows inconsistent effects on amyloid-beta (Aβ) levels. What are the potential causes and solutions?
A1: Inconsistent results with this compound can stem from several factors. Here's a troubleshooting guide to help you identify and resolve the issue:
-
Vehicle Control Issues: this compound is typically dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO can have independent effects on cell health and gene expression, potentially confounding your results.[1][2]
-
Solution: Always include a vehicle-only (DMSO) control in your experiments. Ensure the final DMSO concentration in your culture medium is low (ideally ≤ 0.1%) and consistent across all treatment groups.[1]
-
-
Compound Stability: Like many small molecules, the stability of this compound in solution can affect its efficacy.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Cell Culture Conditions: Cell density, passage number, and overall health can influence their response to treatment.
-
Solution: Use cells at a consistent confluence and passage number for all experiments. Regularly monitor cell morphology to ensure they are healthy before and during treatment.
-
-
Assay Variability: The enzyme-linked immunosorbent assay (ELISA) used to measure Aβ levels can be a source of variability.
Q2: I am observing cytotoxicity in my cell cultures after treatment with this compound. How can I mitigate this?
A2: While this compound is generally used at non-toxic concentrations, cytotoxicity can occur, especially at higher doses.
-
Dose-Response Optimization: The optimal concentration of this compound can vary between cell lines.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Start with a broad range of concentrations and assess cell viability using an assay like MTT or trypan blue exclusion.
-
-
Treatment Duration: Prolonged exposure to any compound can potentially lead to cytotoxicity.
-
Solution: Optimize the treatment duration. It is possible that a shorter incubation time is sufficient to observe the desired effect on Aβ levels without compromising cell viability.
-
-
Off-Target Effects: While this compound is a potent ACAT inhibitor, off-target effects at high concentrations cannot be entirely ruled out.
-
Solution: If cytotoxicity persists even at low concentrations, consider using a structurally different ACAT inhibitor as a control to confirm that the observed effects are due to ACAT inhibition.
-
Q3: What is the appropriate vehicle control for in vitro experiments with this compound?
A3: The appropriate vehicle control is the solvent used to dissolve this compound, which is typically DMSO.[8] It is crucial to treat a set of cells with the same concentration of DMSO as is present in the highest concentration of the this compound treatment group. This allows you to distinguish the effects of the compound from any potential effects of the solvent itself.[8]
Q4: How should I prepare and store this compound stock solutions?
A4: For optimal results, follow these guidelines for preparing and storing this compound:
-
Preparation: Dissolve this compound powder in high-quality, anhydrous DMSO to make a concentrated stock solution (e.g., 10 mM). Ensure the powder is fully dissolved.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C for long-term storage. This minimizes the number of freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh working dilutions in your cell culture medium. Do not store diluted solutions for extended periods.
Quantitative Data Summary
The following tables summarize the effects of this compound on Aβ levels and ACAT activity based on published studies.
Table 1: In Vivo Efficacy of this compound in an Alzheimer's Disease Mouse Model
| Parameter | Treatment Duration | Effect Observed | Reference |
| Amyloid Plaque Accumulation | 2 months | 88-99% reduction | [9][10] |
| Insoluble Aβ Levels | 2 months | 83-96% reduction | [9][10] |
| Soluble Aβ42 Levels | 2 months | 34% reduction in brain homogenates | [9][10] |
| Brain Cholesteryl Esters | 2 months | 86% decrease | [9][10] |
Table 2: In Vitro Effects of ACAT Inhibition
| Cell Line | Treatment | Effect Observed | Reference |
| Human H4 neuroglioma cells | 50% reduction of ACAT1 expression by RNAi | 28% decrease in secreted Aβ42 levels | [11] |
| Human H4 neuroglioma cells | 50% reduction of ACAT1 expression by RNAi | 48% decrease in amyloidogenic APP-βCTF | [11] |
Key Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro Treatment of Cell Cultures with this compound
-
Cell Seeding: Plate cells (e.g., human neuroblastoma SH-SY5Y or H4 cells overexpressing APP) in appropriate culture vessels and allow them to adhere and reach the desired confluence (typically 70-80%).
-
Preparation of Treatment Media:
-
Thaw a stock solution of this compound (e.g., 10 mM in DMSO) and the DMSO vehicle control.
-
Prepare serial dilutions of this compound in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the prepared treatment media (including vehicle control and untreated controls) to the respective wells.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: After incubation, collect the conditioned media and/or cell lysates for downstream analysis (e.g., Aβ ELISA, Western blot).
Protocol 2: Quantification of Aβ40 and Aβ42 by ELISA
This protocol provides a general guideline for measuring secreted Aβ in conditioned media.
-
Sample Preparation:
-
Collect the conditioned media from treated and control cells.
-
Centrifuge the media at 1,500 x g for 10 minutes at 4°C to pellet any detached cells and debris.
-
Transfer the supernatant to a new tube. Samples can be used immediately or stored at -80°C.
-
-
ELISA Procedure:
-
Use a commercially available Aβ40 or Aβ42 ELISA kit.
-
Bring all reagents and samples to room temperature before use.
-
Prepare Aβ standards according to the kit manufacturer's instructions.
-
Add standards, controls, and samples to the wells of the antibody-coated microplate in duplicate.
-
Incubate the plate as per the manufacturer's protocol (typically 2-3 hours at room temperature or overnight at 4°C).
-
Wash the plate multiple times with the provided wash buffer.
-
Add the detection antibody and incubate as instructed.
-
Wash the plate again to remove unbound detection antibody.
-
Add the substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Calculate the concentration of Aβ in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the Aβ concentrations to the total protein content of the corresponding cell lysates, if necessary.
-
Protocol 3: Western Blot Analysis of APP Processing
This protocol allows for the detection of amyloid precursor protein (APP) and its C-terminal fragments (CTFs).
-
Cell Lysis:
-
Wash the treated cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a Tris-glycine or Tris-tricine polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the C-terminus of APP (to detect full-length APP and CTFs) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize to a loading control like β-actin or GAPDH.
-
Visualizations
Signaling Pathway of this compound Action
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ethosbiosciences.com [ethosbiosciences.com]
- 4. ELISA Troubleshooting Guide: Solutions for Common Assay Pitfalls [product.atagenix.com]
- 5. unibiotech.in [unibiotech.in]
- 6. mybiosource.com [mybiosource.com]
- 7. ELISA Troubleshooting [novusbio.com]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. The ACAT inhibitor CP-113,818 markedly reduces amyloid pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The ACAT inhibitor this compound markedly reduces amyloid pathology in a mouse model of Alzheimer’s disease [alzped.nia.nih.gov]
- 11. ACAT INHIBITION AND AMYLOID BETA REDUCTION - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
CP-113818 versus F12511: a comparative analysis of ACAT inhibitors
A deep dive into the experimental data surrounding two potent Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors, CP-113,818 and F12511, reveals distinct profiles in their inhibitory efficacy and isoform selectivity. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanism of action.
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a critical enzyme in cellular cholesterol homeostasis, responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. Inhibition of ACAT has been a therapeutic target for conditions such as atherosclerosis and Alzheimer's disease.[1][2] This guide focuses on two prominent ACAT inhibitors, CP-113,818 and F12511, presenting a side-by-side comparison of their performance based on available experimental data.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of CP-113,818 and F12511 from various studies. Direct comparison should be approached with caution as experimental conditions may have varied between studies.
Table 1: In Vitro Inhibitory Activity of CP-113,818 and F12511
| Parameter | CP-113,818 | F12511 | Source |
| IC50 (ACAT) | 17 - 75 nM (liver and intestinal ACAT) | - | [3] |
| IC50 (HepG2 cells) | - | 3 nM | [4][5] |
| IC50 (CaCo-2 cells) | - | 7 nM | [4][5] |
| IC50 (THP-1 cells) | - | 71 nM | [4][5] |
| IC50 (NCI-H295R cells) | - | 20 - 50 nM | [6] |
| IC50 (MEFs) | - | 20.6 nM | [7] |
| Ki (ACAT1) | 0.02 µM | 0.039 µM | [8][9][10] |
| Ki (ACAT2) | 0.02 µM | 0.110 µM | [8][9] |
Table 2: In Vivo Effects of CP-113,818 and F12511
| Effect | CP-113,818 | F12511 | Species | Source |
| Cholesterol Absorption Inhibition (ED50) | 6 µg/kg | - | Hamsters | [3] |
| Cholesterol Absorption Inhibition (ED50) | >10 µg/kg | - | Rabbits | [3] |
| Plasma Cholesterol Reduction (ED30) | - | 0.008 mg/kg | Guinea-pigs | [4][5] |
| Amyloid Plaque Reduction | 88% - 99% | Ameliorated amyloidopathy | Mouse model of AD | [8][11][12] |
| Brain Cholesteryl-Ester Reduction | 86% | - | Mouse model of AD | [11][12] |
Mechanism of Action and Signaling Pathway
ACAT inhibitors function by blocking the active site of the ACAT enzyme, thereby preventing the esterification of cholesterol with long-chain fatty acyl-CoAs. This leads to an accumulation of free cholesterol within the cell. The increase in free cholesterol can trigger several downstream cellular responses, including the downregulation of cholesterol biosynthesis and uptake, and the promotion of cholesterol efflux. By preventing the formation of cholesteryl esters, ACAT inhibitors also reduce the substrate for the formation of foam cells, a key component of atherosclerotic plaques.[1]
Caption: Mechanism of ACAT inhibition by CP-113,818 and F12511.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key assays used to evaluate ACAT inhibitors.
In Vitro ACAT Activity Assay (Microsomal Preparation)
This assay measures the direct inhibitory effect of the compounds on the ACAT enzyme isolated from tissues.
Workflow:
Caption: Workflow for in vitro ACAT activity assay.
Methodology:
-
Microsome Preparation: Liver or intestinal tissues are homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in ACAT enzyme.
-
Incubation with Inhibitor: The microsomal preparation is pre-incubated with varying concentrations of CP-113,818 or F12511 (typically dissolved in DMSO) for a specified time at 37°C.
-
Enzymatic Reaction: The reaction is initiated by adding a radiolabeled substrate, such as [14C]oleoyl-CoA, along with a source of cholesterol.
-
Reaction Termination and Lipid Extraction: After a defined incubation period, the reaction is stopped, and total lipids are extracted using a solvent system like isopropanol/heptane.
-
Quantification: The cholesteryl ester fraction is separated from other lipids, usually by thin-layer chromatography (TLC). The radioactivity incorporated into the cholesteryl ester band is then quantified using liquid scintillation counting. The percentage of inhibition is calculated relative to a control without the inhibitor.
Whole-Cell Cholesterol Esterification Assay
This assay assesses the ability of the inhibitors to penetrate cells and inhibit ACAT activity in a more physiologically relevant context.
Methodology:
-
Cell Culture: Adherent cells (e.g., HepG2, CaCo-2, or THP-1 macrophages) are cultured to a desired confluency in multi-well plates.
-
Inhibitor Treatment: The cells are pre-incubated with various concentrations of CP-113,818 or F12511 for a period of time.
-
Labeling: A radiolabeled precursor, typically [3H]oleic acid complexed to albumin, is added to the culture medium. The cells are then incubated to allow for the uptake and incorporation of the oleic acid into cholesteryl esters.
-
Cell Lysis and Lipid Extraction: The cells are washed to remove excess radiolabel and then lysed. Total lipids are extracted from the cell lysate.
-
Analysis: The amount of radioactivity in the cholesteryl ester fraction is determined, as described in the microsomal assay, and the IC50 value is calculated.
Discussion and Conclusion
Both CP-113,818 and F12511 are potent inhibitors of the ACAT enzyme. The available data suggests that F12511 exhibits high potency in various human cell lines, with IC50 values in the low nanomolar range.[4][5] CP-113,818 also demonstrates potent inhibition of liver and intestinal ACAT.[3]
A notable difference appears in their isoform selectivity. Based on the provided Ki values, CP-113,818 inhibits ACAT1 and ACAT2 with equal potency, while F12511 shows a preference for ACAT1 over ACAT2.[8][9] This difference in selectivity could have implications for their therapeutic applications and side-effect profiles, as the two ACAT isoforms have different tissue distributions and physiological roles.
In vivo studies have highlighted the potential of both compounds in models of hypercholesterolemia and Alzheimer's disease. CP-113,818 was shown to significantly reduce amyloid pathology in a mouse model.[11][12] Similarly, F12511 has been reported to ameliorate amyloidopathy.[8] However, it is important to note that CP-113,818 was reported to cause adrenal toxicity in preclinical trials, a side effect that was not observed with F12511, which successfully passed Phase 1 safety tests.[10][13]
References
- 1. What are Acyl coenzyme A:cholesterol acyltransferase inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. Pharmacological properties of a novel ACAT inhibitor (CP-113,818) in cholesterol-fed rats, hamsters, rabbits, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eflucimibe (F12511) | ACAT inhibitor | Probechem Biochemicals [probechem.com]
- 5. Pharmacological profile of F 12511, (S)-2',3', 5'-trimethyl-4'-hydroxy-alpha-dodecylthioacetanilide a powerful and systemic acylcoenzyme A: cholesterol acyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lack of toxic effects of F 12511, a novel potent inhibitor of acyl-coenzyme A: cholesterol O-acyltransferase, on human adrenocortical cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Stealth Liposome-Based Nanoparticles Encapsulating the ACAT1/SOAT1 Inhibitor F26: Efficacy and Toxicity Studies In Vitro and in Wild-Type Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Stealth Liposomes Encapsulating a Potent ACAT1/SOAT1 Inhibitor F12511: Pharmacokinetic, Biodistribution, and Toxicity Studies in Wild-Type Mice and Efficacy Studies in Triple Transgenic Alzheimer’s Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ACAT inhibitor CP-113,818 markedly reduces amyloid pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating the Specificity of CP-113818 for ACAT1 over ACAT2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ACAT inhibitor CP-113818's specificity for acyl-CoA:cholesterol acyltransferase 1 (ACAT1) versus ACAT2. Experimental data for this compound and other relevant ACAT inhibitors are presented to offer a comprehensive analysis for researchers in pharmacology and drug development.
Acyl-CoA:cholesterol acyltransferases (ACATs) are intracellular enzymes that catalyze the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs. Two isoforms, ACAT1 and ACAT2, have been identified in mammals. ACAT1 is ubiquitously expressed in various tissues, including macrophages, adrenal glands, and neurons, while ACAT2 is primarily found in the intestine and liver.[1][2] This differential tissue distribution suggests distinct physiological roles, making isoform-specific inhibition a key consideration in therapeutic development.
Comparative Analysis of ACAT Inhibitor Specificity
Experimental evidence indicates that this compound is a potent, non-specific inhibitor of both ACAT1 and ACAT2. A study by Chang et al. reported that this compound exhibits a high affinity for both isoforms with a Ki of 0.02 µM for both ACAT1 and ACAT2. This lack of specificity is further supported by data showing that numerous ACAT inhibitors developed by pharmaceutical companies inhibit both enzymes to a similar extent.[2]
In contrast, other compounds have been developed that demonstrate varying degrees of selectivity for the two isoforms. F12511, for instance, shows a preference for ACAT1, while K604 is a highly selective ACAT1 inhibitor.[3][4] Conversely, pyripyropene A (PPPA) is recognized as an ACAT2-specific inhibitor.[1] The table below summarizes the inhibitory activities of these compounds against ACAT1 and ACAT2.
| Compound | Target(s) | IC50 / Ki (ACAT1) | IC50 / Ki (ACAT2) | Specificity | Reference |
| This compound | ACAT1 & ACAT2 | Ki: 0.02 µM | Ki: 0.02 µM | Non-specific | Chang et al. |
| F12511 | ACAT1 > ACAT2 | Ki: 0.039 µM | Ki: 0.110 µM | ACAT1-preferential | [3] |
| K604 | ACAT1 >> ACAT2 | Ki: 0.45 µM | Ki: 102.9 µM | ACAT1-specific | [3] |
| Pyripyropene A (PPPA) | ACAT2 | IC50: 179 µM | IC50: 25 µM | ACAT2-specific | [5] |
| Nevanimibe | ACAT1 & ACAT2 | IC50: 0.23 µM | IC50: 0.71 µM | Non-specific | [5] |
Experimental Protocols
The determination of ACAT inhibitor specificity relies on robust in vitro assays. The following are summaries of key experimental protocols used to generate the comparative data.
Cell-Based ACAT Activity Assay Using Stably Transfected Cells
This method allows for the evaluation of inhibitor specificity in a cellular context by using cell lines that exclusively express either ACAT1 or ACAT2.
-
Cell Lines: A host cell line lacking endogenous ACAT activity (e.g., AC29 cells) is stably transfected with expression vectors for either human ACAT1 or human ACAT2.
-
Assay Principle: The assay measures the esterification of a fluorescent cholesterol analog, NBD-cholesterol, into cholesteryl esters, which are then stored in cytoplasmic lipid droplets. The increase in fluorescence intensity within these droplets is proportional to the ACAT activity.
-
Procedure:
-
Seed ACAT1- and ACAT2-expressing cells in 96-well plates.
-
Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) for a specified time.
-
Add NBD-cholesterol to the medium and incubate for a period that allows for significant cholesteryl ester formation (e.g., 4-6 hours).
-
Wash the cells to remove excess NBD-cholesterol.
-
Measure the intracellular fluorescence using a fluorescence plate reader at an excitation/emission wavelength pair suitable for NBD (e.g., 485/535 nm).
-
-
Data Analysis: The IC50 values are determined by plotting the percentage of ACAT activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Specificity is determined by comparing the IC50 values for ACAT1 and ACAT2.
In Vitro Microsomal ACAT Activity Assay
This assay uses microsomes isolated from tissues or cells expressing ACAT1 or ACAT2 to directly measure enzymatic activity.
-
Microsome Preparation: Isolate microsomes from tissues or from cells overexpressing either ACAT1 or ACAT2. The protein concentration of the microsomal preparation is determined.
-
Assay Principle: The enzymatic activity is measured by quantifying the incorporation of a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA) into cholesteryl esters.
-
Procedure:
-
In a reaction tube, combine the microsomal preparation with a buffer containing bovine serum albumin (BSA) and a source of cholesterol (e.g., cholesterol-saturated β-cyclodextrin).
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding the radiolabeled fatty acyl-CoA.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol).
-
Extract the lipids and separate the cholesteryl esters from other lipids using thin-layer chromatography (TLC).
-
Quantify the radioactivity in the cholesteryl ester band using liquid scintillation counting.
-
-
Data Analysis: Calculate the rate of cholesteryl ester formation and determine the IC50 values for the inhibitor against each ACAT isoform.
Visualizing Experimental Workflow and Biological Pathway
To further clarify the methodologies and the biological context, the following diagrams are provided.
Caption: Workflow for determining ACAT inhibitor specificity.
Caption: ACAT signaling pathway and point of inhibition.
References
- 1. ACAT INHIBITION AND AMYLOID BETA REDUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acute ACAT1/SOAT1 Blockade Increases MAM Cholesterol and Strengthens ER-Mitochondria Connectivity [mdpi.com]
- 5. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of CP-113818's Efficacy in Preclinical Models of Alzheimer's Disease: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data on the acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibitor, CP-113818, in preclinical mouse models of Alzheimer's disease (AD). The data is juxtaposed with findings on a comparable ACAT inhibitor, avasimibe (CI-1011), and genetic knockdown of the ACAT1 enzyme to offer a broader perspective on the therapeutic potential of targeting this pathway.
Executive Summary
This compound has demonstrated significant efficacy in reducing amyloid-beta (Aβ) pathology and improving cognitive function in a transgenic mouse model of amyloidogenesis. The primary mechanism of action is believed to be the modulation of amyloid precursor protein (APP) processing, steering it away from the amyloidogenic pathway. This guide synthesizes the available quantitative data, details the experimental methodologies employed in these key studies, and visualizes the proposed molecular pathways and experimental workflows.
Comparative Efficacy of ACAT Inhibition on Alzheimer's Disease Pathology
The following tables summarize the quantitative outcomes of this compound and alternative ACAT inhibitors in various Alzheimer's mouse models.
Table 1: Effects of ACAT Inhibitors on Amyloid Pathology in hAPP Transgenic Mice
| Treatment | Mouse Model | Age at Treatment | Duration | Aβ Plaque Reduction | Insoluble Aβ Reduction | Soluble Aβ42 Reduction | Reference |
| This compound | hAPP (V717I, K670M/N671L) | 4.5 months | 2 months | 88-99% | 83-96% | 34% | [1] |
| Avasimibe (CI-1011) | hAPP (V717I, K670M/N671L) | 6.5 months | 2 months | Significant reduction | Significant reduction in Aβ40 & Aβ42 | - | [2] |
| Avasimibe (CI-1011) | hAPP (V717I, K670M/N671L) | 16 months | 2 months | Reduction in diffuse plaques | - | 34% (in CSF) | [2] |
Table 2: Effects of ACAT Inhibition on Cognitive Function
| Treatment | Mouse Model | Age at Treatment | Duration | Cognitive Test | Outcome | Reference |
| This compound | hAPP (V717I, K670M/N671L) | 4.5 months | 2 months | Morris Water Maze | Slight improvement in spatial learning | [1] |
| Avasimibe (CI-1011) | 5xFAD (+/- APOE4 +/+) | 6-8 months | Not Specified | Morris Water Maze | Improvement in memory | [3] |
| ACAT1 Knockout | 3xTg-AD | - | Lifelong | - | Ameliorated cognitive deficits | [4] |
Table 3: Effects of ACAT1 Knockout on Amyloid and Tau Pathology in 3xTg-AD Mice
| Genetic Modification | Age | Full-Length hAPP Reduction | Aβ42 Reduction | Tau Pathology | Reference |
| ACAT1 Knockout | 12 months | >60% | 78% | No significant change in neurofibrillary tangles at 17 months | [4] |
Detailed Experimental Protocols
This compound Efficacy Study in hAPP Transgenic Mice
-
Animal Model: Transgenic mice expressing human APP751 with the London (V717I) and Swedish (K670M/N671L) mutations (mThy1-hAPP751, TASD41) on a C57BL/6 background.[1][5]
-
Drug Administration: this compound was administered via subcutaneously implanted slow-release biopolymer pellets for 2 months, starting at 4.5 months of age.[1]
-
Behavioral Analysis (Morris Water Maze): To assess spatial learning and memory, mice were tested in a circular pool. The protocol involved training the mice to find a hidden platform using distal cues. The latency to find the platform and the time spent in the target quadrant during a probe trial (platform removed) were measured.[1]
-
Biochemical Analysis (Aβ ELISA): Brain homogenates were prepared to measure soluble and insoluble Aβ levels. Insoluble Aβ was extracted using guanidine-HCl. Aβ40 and Aβ42 levels were quantified using specific sandwich enzyme-linked immunosorbent assays (ELISAs).[1]
-
Histology (Plaque Staining): Brain sections were stained with anti-Aβ antibodies to visualize and quantify amyloid plaque burden.[1]
Avasimibe (CI-1011) Efficacy Study in hAPP Transgenic Mice
-
Animal Model: hAPP transgenic mice (as described above).[2]
-
Drug Administration: CI-1011 was administered as a food admixture for 2 months to both 6.5-month-old and 16-month-old mice.[2]
-
Biochemical Analysis (Aβ ELISA): Similar to the this compound study, brain and cerebrospinal fluid (CSF) levels of Aβ40 and Aβ42 were measured by sandwich ELISA.[2]
-
Histology (Plaque Staining): Amyloid plaque load was assessed by immunohistochemical staining with the 6E10 anti-Aβ monoclonal antibody.[2]
ACAT1 Knockout Study in 3xTg-AD Mice
-
Animal Model: Triple-transgenic AD mice (3xTg-AD) harboring PS1(M146V), APP(Swe), and tau(P301L) transgenes, crossed with ACAT1 knockout mice.[4]
-
Biochemical Analysis: Levels of full-length human APP and its proteolytic fragments were measured by Western blot. Aβ levels were quantified by ELISA.[4]
-
Histology (Tau Pathology): The number of neurofibrillary tangles in the hippocampus was assessed by immunostaining.[4]
Visualizations: Pathways and Workflows
Caption: Workflow for assessing this compound's effects.
Caption: ACAT inhibition alters APP processing.
Discussion and Future Directions
The available data strongly suggest that ACAT inhibition, as exemplified by this compound, is a promising therapeutic strategy for reducing Aβ pathology in Alzheimer's disease. The cross-validation with avasimibe reinforces the potential of this drug class. However, the direct effects of this compound on tau pathology remain to be elucidated. Studies involving ACAT1 gene knockout in the 3xTg-AD model suggest that while amyloid pathology is robustly addressed, the impact on pre-existing advanced tau pathology may be limited.[4]
Future research should focus on evaluating this compound in mouse models that develop both amyloid and tau pathology, such as the 3xTg-AD and 5xFAD models, to provide a more complete picture of its therapeutic potential. Furthermore, long-term studies are needed to assess the sustained efficacy and safety of this compound. The indirect mechanism of action, involving the modulation of APP trafficking rather than direct secretase inhibition, may offer a more nuanced and potentially safer therapeutic window.[5][6]
References
- 1. The ACAT inhibitor CP-113,818 markedly reduces amyloid pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term inhibition of ODC1 in APP/PS1 mice rescues amyloid pathology and switches astrocytes from a reactive to active state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Comparison of Dense-Core Amyloid Plaque Accumulation in Amyloid-β Precursor Protein Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACAT1 gene ablation increases 24(S)-hydroxycholesterol content in the brain and ameliorates amyloid pathology in mice with AD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 6. Inhibition of ACAT as a Therapeutic Target for Alzheimer’s Disease Is Independent of ApoE4 Lipidation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CP-113818 and Other Amyloid-Beta Lowering Agents
For Researchers, Scientists, and Drug Development Professionals
The accumulation of amyloid-beta (Aβ) peptides in the brain is a central hallmark of Alzheimer's disease (AD). Consequently, a primary focus of therapeutic development has been on agents that can lower Aβ levels. This guide provides a comparative analysis of the acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibitor, CP-113818, with other prominent Aβ-lowering agents, including monoclonal antibodies and other small molecules. This comparison is based on available preclinical and clinical data to inform further research and drug development efforts.
Mechanism of Action: A Divergent Approach
This compound represents a distinct therapeutic strategy compared to the more prevalent immunotherapies. Its mechanism centers on the inhibition of ACAT, an enzyme that regulates cholesterol metabolism.[1] By inhibiting ACAT1, this compound is thought to modulate the processing of the amyloid precursor protein (APP), leading to a reduction in the generation of Aβ peptides.[1] This is an indirect modulation of Aβ production, without directly targeting the secretase enzymes involved in APP cleavage.[1]
In contrast, the majority of late-stage Aβ-lowering agents are monoclonal antibodies that directly target different forms of Aβ. These antibodies, such as Lecanemab, Aducanumab, and Donanemab, are designed to bind to Aβ monomers, oligomers, or plaques, facilitating their clearance from the brain.[2][3][4][5] Other small molecules in development, like ALZ-801, aim to inhibit the aggregation of Aβ monomers into neurotoxic oligomers.[2][6]
Preclinical Efficacy of this compound
Studies in transgenic mouse models of Alzheimer's disease have demonstrated the potential of this compound in reducing Aβ pathology.
| Parameter | Animal Model | Treatment Duration | Key Findings | Reference |
| Insoluble Aβ40 and Aβ42 Levels | hAPPFAD transgenic mice | 2 months | 90% and 96% reduction in the brain, respectively. | [1] |
| Amyloid Plaque Accumulation | hAPPFAD transgenic mice | 2 months | 88-99% reduction. | [7][8][9] |
| Membrane/Insoluble Aβ Levels | hAPPFAD transgenic mice | 2 months | 83-96% reduction. | [7] |
| Soluble Aβ42 Levels | hAPPFAD transgenic mice | 2 months | 34% reduction in brain homogenates. | [7] |
| Brain Cholesteryl Ester Levels | hAPPFAD transgenic mice | 2 months | 86% reduction. | [1][7] |
| Cognitive Function | hAPPFAD transgenic mice | 2 months | Improved spatial learning and memory in a Morris Water Maze test. | [1][8] |
Clinical Efficacy of Other Amyloid-Beta Lowering Agents
The following table summarizes the clinical trial data for several monoclonal antibodies and a small molecule inhibitor. It is important to note that these are results from human clinical trials and are not directly comparable to the preclinical data for this compound.
| Agent | Mechanism of Action | Phase of Development | Key Efficacy Endpoints | Reference |
| Lecanemab | Monoclonal antibody targeting Aβ protofibrils | Approved | Showed a 27% slowing of cognitive decline on the Clinical Dementia Rating-Sum of Boxes (CDR-SB) scale over 18 months. | [5][10] |
| Aducanumab | Monoclonal antibody targeting aggregated Aβ | Approved (Accelerated) | In one Phase 3 trial, high-dose aducanumab showed a 22% slowing of cognitive decline on the CDR-SB. | [5][10] |
| Donanemab | Monoclonal antibody targeting established Aβ plaques | Phase 3 | Demonstrated a 35% slowing of cognitive decline on the integrated Alzheimer's Disease Rating Scale (iADRS). | [4] |
| ALZ-801 (Valiltramiprosate) | Small molecule Aβ anti-aggregation agent | Phase 3 | Designed to inhibit the formation of neurotoxic soluble beta amyloid oligomers. Clinical efficacy data from Phase 3 is anticipated. | [2][6] |
Experimental Protocols
This compound In Vivo Efficacy Study
Animal Model: Transgenic mice expressing human APP751 with the London (V717I) and Swedish (K670M/N671L) mutations (hAPPFAD mice) were used.[1][7]
Drug Administration: this compound was administered to 6-month-old hAPPFAD mice for two months. To ensure stable serum levels, the drug was delivered via implantable slow-release biopolymer pellets.[1][8]
Aβ Quantification: Brain tissue was homogenized and separated into soluble and insoluble fractions. Aβ levels were quantified using specific enzyme-linked immunosorbent assays (ELISAs) for Aβ40 and Aβ42.[1]
Plaque Analysis: Brain sections were stained with thioflavin-S or Aβ-specific antibodies to visualize amyloid plaques. Plaque burden was quantified using image analysis software.[1]
Behavioral Testing: Spatial learning and memory were assessed using the Morris Water Maze test.[1][8]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in reducing amyloid-beta generation.
Caption: General mechanism of action for amyloid-beta targeting monoclonal antibodies.
References
- 1. ACAT INHIBITION AND AMYLOID BETA REDUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What drugs are in development for Alzheimer Disease? [synapse.patsnap.com]
- 3. Critical Appraisal of Amyloid Lowering Agents in AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Anti-Amyloid-β Therapy for Alzheimer’s Disease Treatment: From Clinical Research to Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Amyloid Monoclonal Antibodies for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzheon.com [alzheon.com]
- 7. The ACAT inhibitor CP-113,818 markedly reduces amyloid pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 10. A systematic review of the efficacy and safety of anti-amyloid beta monoclonal antibodies in treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Window of CP-113818 and Second-Generation ACAT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic window of the first-generation acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, CP-113818, with that of second-generation inhibitors, focusing on their potential applications in neurodegenerative diseases such as Alzheimer's disease. The following sections present quantitative data, experimental methodologies, and visual representations of the underlying biological pathways and experimental procedures.
Quantitative Data Comparison
The therapeutic window of a drug is determined by the balance between its efficacy and toxicity. This section summarizes the available quantitative data for this compound and representative second-generation ACAT inhibitors, F12511 and Avasimibe (CI-1011).
| Inhibitor | Type | Target | IC50 (ACAT1) | IC50 (ACAT2) | Efficacy Highlights | Toxicity Profile |
| This compound | First-Generation | ACAT | 17-75 nM (liver and intestinal)[1] | Not specified | Markedly reduces amyloid pathology in a mouse model of Alzheimer's disease[2][3]. Reduced amyloid plaques by 88%-99% and insoluble Aβ levels by 83%-96% in a two-month study[3]. | Associated with adrenal toxicity[4]. |
| F12511 | Second-Generation | ACAT1 > ACAT2 | Ki = 0.039 µM | Ki = 0.11 µM | A high-affinity ACAT1 inhibitor[4]. Ameliorated amyloidopathy, reduced hyperphosphorylated tau, and neuroinflammation in a mouse model of Alzheimer's disease[4]. | Passed phase 1 safety tests for anti-atherosclerosis and did not cause adrenal toxicity in animals[4][5]. Minimal to no toxicity observed in primary neuronal cells at effective concentrations[6]. |
| Avasimibe (CI-1011) | Second-Generation | ACAT1 and ACAT2 | 24 µM[7] | 9.2 µM[7] | Reduces Aβ pathology and improves cognitive function in aged transgenic mice[8]. Reduces foam cell formation and has direct anti-atherosclerotic activity[9]. | Considered to have a good safety profile; concentration-dependent reduction in cellular cholesteryl ester content was not accompanied by an increase in intracellular free cholesterol[9]. |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and second-generation ACAT inhibitors.
In Vivo Efficacy Assessment in Alzheimer's Disease Mouse Models
Objective: To evaluate the effect of ACAT inhibitors on amyloid pathology and cognitive function.
Animal Model: Transgenic mice expressing human amyloid precursor protein (APP) with mutations associated with familial Alzheimer's disease (e.g., hAPP751 with London and Swedish mutations)[3].
Experimental Groups:
-
Vehicle control group
-
This compound treatment group
-
Second-generation ACAT inhibitor (e.g., F12511, Avasimibe) treatment group
Procedure:
-
Drug Administration: Inhibitors are administered to the mice for a specified duration (e.g., two months)[3]. Administration can be via oral gavage, subcutaneous injection, or continuous release pellets.
-
Behavioral Testing: Cognitive function is assessed using standardized tests such as the Morris water maze to evaluate spatial learning and memory[2].
-
Tissue Collection: Following the treatment period, mice are euthanized, and brain tissue is collected for biochemical and histological analysis.
-
Biochemical Analysis:
-
Aβ Quantification: Brain homogenates are prepared, and levels of soluble and insoluble amyloid-beta (Aβ40 and Aβ42) are measured using enzyme-linked immunosorbent assays (ELISAs).
-
Cholesteryl Ester Measurement: Brain tissue is analyzed for cholesteryl ester levels to confirm target engagement of the ACAT inhibitor.
-
-
Histological Analysis:
-
Plaque Staining: Brain sections are stained with thioflavin S or specific antibodies against Aβ to visualize and quantify amyloid plaques.
-
Immunohistochemistry: Staining for markers of neuroinflammation (e.g., microgliosis, astrocytosis) and synaptic proteins is performed to assess the broader effects of the treatment.
-
In Vitro ACAT Activity Assay
Objective: To determine the inhibitory potency (IC50) of compounds against ACAT enzymes.
Materials:
-
Cell lines expressing ACAT1 or ACAT2 (e.g., CHO cells) or microsomal fractions from tissues.
-
[14C]-oleoyl-CoA (radioactive substrate).
-
Test compounds (ACAT inhibitors).
-
Scintillation counter.
Procedure:
-
Cell Culture/Microsome Preparation: Cells are cultured and harvested, or tissue microsomes are prepared.
-
Incubation: Cell lysates or microsomes are incubated with varying concentrations of the test inhibitor.
-
Enzymatic Reaction: The reaction is initiated by adding the radioactive substrate, [14C]-oleoyl-CoA, and unlabeled cholesterol. The mixture is incubated to allow for the formation of cholesteryl esters.
-
Lipid Extraction: The reaction is stopped, and lipids are extracted from the mixture.
-
Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC to isolate the cholesteryl ester fraction.
-
Quantification: The radioactivity of the cholesteryl ester band is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Toxicity Assay (LDH Assay)
Objective: To assess the cytotoxicity of ACAT inhibitors in vitro.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons.
-
Test compounds (ACAT inhibitors).
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit.
Procedure:
-
Cell Seeding: Cells are seeded in a multi-well plate and allowed to attach.
-
Compound Treatment: Cells are treated with a range of concentrations of the ACAT inhibitor for different durations (e.g., 24, 48, 72 hours)[6].
-
LDH Release Measurement: At the end of the treatment period, a sample of the cell culture medium is collected. The amount of LDH released from damaged cells into the medium is quantified using the LDH assay kit, which typically involves a colorimetric reaction.
-
Data Analysis: The percentage of cytotoxicity is calculated by comparing the LDH release in treated wells to that in control wells (untreated cells and maximum LDH release control).
Visualizations
Signaling Pathway of ACAT Inhibition in Alzheimer's Disease
The following diagram illustrates the proposed mechanism by which ACAT inhibition impacts amyloid-beta (Aβ) pathology in Alzheimer's disease.
Caption: Mechanism of ACAT inhibition in reducing Alzheimer's pathology.
Experimental Workflow for Preclinical Assessment of ACAT Inhibitors
The following diagram outlines a typical experimental workflow for the preclinical evaluation of ACAT inhibitors for Alzheimer's disease.
Caption: Preclinical workflow for comparing ACAT inhibitors.
References
- 1. Pharmacological properties of a novel ACAT inhibitor (CP-113,818) in cholesterol-fed rats, hamsters, rabbits, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The ACAT inhibitor CP-113,818 markedly reduces amyloid pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stealth Liposomes Encapsulating a Potent ACAT1/SOAT1 Inhibitor F12511: Pharmacokinetic, Biodistribution, and Toxicity Studies in Wild-Type Mice and Efficacy Studies in Triple Transgenic Alzheimer’s Disease Mice | MDPI [mdpi.com]
- 5. Stealth Liposomes Encapsulating a Potent ACAT1/SOAT1 Inhibitor F12511: Pharmacokinetic, Biodistribution, and Toxicity Studies in Wild-Type Mice and Efficacy Studies in Triple Transgenic Alzheimer's Disease Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. curealz.org [curealz.org]
- 9. Pharmacology of the ACAT inhibitor avasimibe (CI-1011) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of ACAT Inhibition on Amyloid Pathology in Alzheimer's Disease Models
A comprehensive guide for researchers and drug development professionals on the replication of key findings related to the impact of Acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibition on the pathological hallmarks of Alzheimer's disease.
This guide provides a detailed comparison of experimental data from seminal studies investigating the effects of the ACAT inhibitor CP-113818, its alternative avasimibe (CI-1011), and genetic ablation of the ACAT1 enzyme on amyloid-beta (Aβ) pathology in transgenic mouse models of Alzheimer's disease. The findings are summarized to facilitate a clear understanding of the therapeutic potential and mechanism of action of ACAT inhibition in mitigating Alzheimer's-related pathology.
Quantitative Data Summary
The following tables present a comparative summary of the key quantitative findings from studies on this compound, the alternative ACAT inhibitor avasimibe (CI-1011), and ACAT1 gene knockout.
Table 1: Effects of ACAT Inhibition on Amyloid Plaque Load
| Intervention | Mouse Model | Age of Treatment | Duration | Reduction in Amyloid Plaque Load | Reference |
| This compound | hAPP (TASD-41) | 4 months | 2 months | 88-99% | [Hutter-Paier et al., 2004][1] |
| Avasimibe (CI-1011) | hAPP (Tg2576) | 6.5 months | 2 months | Significant reduction in cortex and hippocampus | [Huttunen et al., 2010] |
| ACAT1 Knockout | 3xTg-AD | N/A | Germline | Significant decrease in amyloid plaque burden | [Bryleva et al., 2010][2] |
Table 2: Effects of ACAT Inhibition on Insoluble Aβ Levels
| Intervention | Mouse Model | Age of Treatment | Duration | Reduction in Insoluble Aβ40 | Reduction in Insoluble Aβ42 | Reference |
| This compound | hAPP (TASD-41) | 4 months | 2 months | 90% | 96% | [Hutter-Paier et al., 2004][1] |
| Avasimibe (CI-1011) | hAPP (Tg2576) | 6.5 months | 2 months | 32% (SDS-extractable) | 31% (SDS-extractable) | [Huttunen et al., 2010] |
| ACAT1 Knockout | 3xTg-AD | 12 months | Germline | Not specified | 78% | [Huttunen & Kovacs, 2008][3] |
Table 3: Effects of ACAT Inhibition on Brain Cholesteryl Esters
| Intervention | Mouse Model | Age of Treatment | Duration | Reduction in Brain Cholesteryl Esters | Reference |
| This compound | hAPP (TASD-41) | 4 months | 2 months | 86% | [Hutter-Paier et al., 2004][1] |
| Avasimibe (CI-1011) | hAPP (Tg2576) | 6.5 months | 2 months | Significant reduction | [Huttunen et al., 2010] |
| ACAT1 Knockout | 3xTg-AD | 4 months | Germline | Not specified, but cholesterol metabolism altered | [Bryleva et al., 2010][2] |
Experimental Protocols
This compound Treatment in hAPP (TASD-41) Mice[1]
-
Animal Model: Transgenic mice expressing human amyloid precursor protein (APP) 751 with the London (V717I) and Swedish (K670M/N671L) mutations (hAPP, line TASD-41) on a C57BL/6 background.
-
Drug Administration: At 4 months of age, mice were subcutaneously implanted with slow-release biopolymer pellets (Innovative Research of America) containing this compound. The pellets were designed to deliver a constant dose of the drug for 60 days.
-
Amyloid Plaque Analysis: After the 2-month treatment period, brains were harvested. One hemisphere was fixed in 4% paraformaldehyde and sectioned for immunohistochemistry using anti-Aβ antibodies to visualize and quantify amyloid plaque burden.
-
Aβ Level Quantification: The other hemisphere was sequentially extracted with Tris-buffered saline (TBS), TBS with 1% Triton X-100, and formic acid to isolate soluble and insoluble Aβ fractions. Aβ40 and Aβ42 levels in these fractions were measured by sandwich enzyme-linked immunosorbent assay (ELISA).
-
Cholesteryl Ester Measurement: Brain cholesteryl ester levels were determined using a cholesterol quantification kit following lipid extraction.
Avasimibe (CI-1011) Treatment in hAPP (Tg2576) Mice
-
Animal Model: hAPP transgenic mice (Tg2576) expressing human APP695 with the Swedish (K670N/M671L) mutation.
-
Drug Administration: At 6.5 months of age, mice were treated with CI-1011 formulated in their diet for 2 months.
-
Amyloid Plaque and Aβ Analysis: Brain tissue was processed for immunohistochemical analysis of amyloid plaques and biochemical quantification of Aβ levels in different fractions using ELISA, similar to the this compound protocol.
ACAT1 Gene Ablation in 3xTg-AD Mice[2]
-
Animal Model: Triple-transgenic Alzheimer's disease (3xTg-AD) mice harboring three mutant genes (APP Swedish, MAPT P301L, and PSEN1 M146V). These mice were crossed with ACAT1-deficient mice to generate 3xTg-AD mice lacking the ACAT1 gene (ACAT1-/-).
-
Experimental Design: The impact of ACAT1 knockout on amyloid pathology was assessed by comparing 3xTg-AD/ACAT1-/- mice with 3xTg-AD/ACAT1+/+ littermates at various ages.
-
Analysis of Amyloid Pathology: Brain tissue was analyzed for amyloid plaque load using immunohistochemistry and Aβ levels were quantified by ELISA. Western blotting was also used to assess the levels of full-length APP and its C-terminal fragments.
Mandatory Visualizations
Signaling Pathway of ACAT Inhibition's Impact on APP Processing
Caption: Proposed mechanism of how ACAT inhibition reduces Aβ production.
Experimental Workflow for Assessing ACAT Inhibitor Efficacy
Caption: General experimental workflow for in vivo studies.
References
The ACAT Inhibitor CP-113818: A Comparative Analysis Against Other Cholesterol-Modifying Agents in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibitor, CP-113818, and its performance in preclinical neuroscience research, particularly in the context of Alzheimer's disease. Its effects are contrasted with other prominent cholesterol-modifying agents, namely statins (HMG-CoA reductase inhibitors) and Liver X Receptor (LXR) agonists. While direct head-to-head comparative studies are limited, this guide synthesizes available data to offer an objective analysis of their respective mechanisms and therapeutic potential.
Executive Summary
Cholesterol metabolism is intricately linked to the pathogenesis of neurodegenerative diseases, most notably Alzheimer's disease. The modulation of cholesterol homeostasis in the brain presents a promising therapeutic avenue. This compound, a potent ACAT inhibitor, has demonstrated significant efficacy in reducing amyloid pathology in animal models of Alzheimer's disease. This guide will delve into the quantitative data supporting its effects and compare its mechanistic approach to that of statins and LXR agonists.
This compound: A Potent Modulator of Amyloid Pathology
This compound is an inhibitor of ACAT, an intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters for storage. In the context of Alzheimer's disease, the inhibition of ACAT is thought to alter the intracellular distribution of cholesterol, thereby affecting the processing of the amyloid precursor protein (APP) and reducing the generation of the neurotoxic amyloid-beta (Aβ) peptide.
A pivotal study by Hutter-Paier and colleagues (2004) in a transgenic mouse model of Alzheimer's disease (expressing human APP751 with London and Swedish mutations) revealed the profound effects of this compound.[1][2]
Quantitative Performance of this compound
| Parameter | Vehicle Control | This compound Treated | Percentage Reduction | Citation |
| Amyloid Plaque Accumulation | Baseline | Markedly Reduced | 88% - 99% | [1] |
| Membrane/Insoluble Aβ Levels | Baseline | Significantly Decreased | 83% - 96% | [1] |
| Soluble Aβ42 Levels | Baseline | Reduced | 34% | [1] |
| Brain Cholesteryl Esters | Baseline | Decreased | 86% | [1] |
Table 1: Summary of the in vivo efficacy of this compound in a transgenic mouse model of Alzheimer's disease after two months of treatment.
Comparative Analysis with Other Cholesterol-Modifying Agents
While direct comparative data from a single study is lacking, we can analyze the performance of statins and LXR agonists based on findings from separate preclinical studies.
Statins (HMG-CoA Reductase Inhibitors)
Statins, such as simvastatin and atorvastatin, are widely used to lower systemic cholesterol levels by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. Their role in neuroscience is multifaceted, with some studies suggesting neuroprotective effects.
Mechanism of Action: Statins decrease the overall synthesis of cholesterol, which can influence the lipid composition of cellular membranes, including the lipid rafts where APP processing is thought to occur.[3] This is a distinct mechanism from ACAT inhibitors, which primarily affect the intracellular trafficking and storage of cholesterol.
Performance Data (from various studies):
-
Some preclinical studies have shown that statins can reduce Aβ levels and improve cognitive function in animal models of Alzheimer's disease.[4]
-
However, the effects of statins on amyloid pathology in animal models have been inconsistent, with some studies showing a reduction in Aβ and others reporting no significant change.
-
Clinical trials of statins in Alzheimer's disease patients have yielded mixed results, with no conclusive evidence of a disease-modifying effect.
Liver X Receptor (LXR) Agonists
LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol homeostasis, inflammation, and lipid metabolism. LXR agonists, such as T0901317, have been investigated for their therapeutic potential in neurodegenerative diseases.
Mechanism of Action: LXR agonists upregulate the expression of genes involved in cholesterol efflux, such as ATP-binding cassette transporter A1 (ABCA1) and apolipoprotein E (ApoE). This is thought to promote the clearance of Aβ from the brain.
Performance Data (from various studies):
-
Preclinical studies have shown that LXR agonists can reduce Aβ deposition and improve cognitive function in mouse models of Alzheimer's disease.
-
The primary mechanism appears to be enhanced Aβ clearance rather than a direct inhibition of Aβ production.
-
A significant side effect of some LXR agonists is the induction of hypertriglyceridemia, which has limited their clinical development.[5]
Experimental Protocols
Key Experiment: In Vivo Efficacy of this compound in a Transgenic Mouse Model of Alzheimer's Disease (Adapted from Hutter-Paier et al., 2004)
Animal Model:
-
Transgenic mice expressing human amyloid precursor protein (APP751) with the London (V717I) and Swedish (K670M/N671L) mutations on a C57BL/6 background.[6] These mice develop age-dependent amyloid plaques and cognitive deficits.
Drug Administration:
-
This compound was administered via subcutaneously implanted, slow-release biopolymer pellets.
-
Treatment duration was two months.[1]
Behavioral Testing (Morris Water Maze):
-
Objective: To assess spatial learning and memory.
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform.
-
Procedure:
-
Acquisition Phase: Mice were trained for several consecutive days to find the hidden platform using spatial cues around the room. The time taken to find the platform (escape latency) was recorded.
-
Probe Trial: The platform was removed, and the time spent in the target quadrant where the platform was previously located was measured to assess memory retention.
-
Biochemical Analysis (Aβ Quantification):
-
Brain Tissue Homogenization:
-
Mouse brains were homogenized in a buffer containing protease inhibitors.
-
Sequential extraction was performed to isolate soluble and insoluble (plaque-associated) Aβ fractions.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
Immunohistochemistry (Amyloid Plaque Staining):
-
Tissue Preparation: Brains were fixed, sectioned, and mounted on slides.
-
Staining:
-
Sections were pre-treated, often with formic acid, to enhance amyloid-beta immunoreactivity.[10]
-
Sections were incubated with a primary antibody specific for Aβ.
-
A secondary antibody conjugated to a reporter enzyme was then applied.
-
A chromogenic substrate was used to visualize the amyloid plaques.
-
-
Quantification: The amyloid plaque burden (percentage of the area covered by plaques) was quantified using image analysis software.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cholesterol metabolism pathways and targets of modifying agents in Alzheimer's disease.
Caption: Workflow for preclinical evaluation of this compound in an Alzheimer's disease mouse model.
Conclusion
This compound has demonstrated remarkable efficacy in reducing key pathological hallmarks of Alzheimer's disease in a preclinical model. Its mechanism of action, centered on the inhibition of ACAT and the subsequent modulation of intracellular cholesterol distribution, is distinct from that of statins and LXR agonists. While statins have shown inconsistent effects on amyloid pathology and LXR agonists are hampered by side effects, ACAT inhibition presents a promising and mechanistically distinct therapeutic strategy. However, the lack of direct comparative studies underscores the need for future research to objectively position the performance of these different cholesterol-modifying agents against each other in the context of neurodegenerative diseases. Such studies will be crucial for guiding the development of the most effective cholesterol-based therapies for these devastating disorders.
References
- 1. The ACAT inhibitor CP-113,818 markedly reduces amyloid pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atorvastatin and pitavastatin reduce senile plaques and inflammatory responses in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 7. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. novamedline.com [novamedline.com]
- 10. Immunohistochemical study of cerebral amyloid angiopathy. II. Enhancement of immunostaining using formic acid pretreatment of tissue sections - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for CP-113818: A Comprehensive Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the handling and disposal of CP-113818 is paramount in a laboratory setting. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to serve as your preferred source for laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Proper Disposal Procedures for this compound
Disposal of this compound and its containers must be conducted in strict accordance with all applicable local, state, and federal regulations. The following step-by-step guidance provides a general framework for proper disposal:
Step 1: Waste Identification and Segregation
-
Solid Waste: Unused or expired solid this compound should be collected in a designated, clearly labeled hazardous waste container. Do not mix with other chemical waste unless compatibility is confirmed.
-
Liquid Waste (Solutions): Solutions of this compound, such as those prepared in DMSO and corn oil for in vivo studies, should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, vials, and absorbent paper, should be considered contaminated and disposed of as hazardous waste.
Step 2: Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Absorb: For liquid spills, use an inert, absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.
-
Collect: Carefully sweep or scoop up the absorbed material and any solid this compound into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent, such as alcohol, to decontaminate the surface. Collect all decontamination materials as hazardous waste.
-
Personal Safety: Ensure appropriate PPE is worn throughout the cleanup process.
Step 3: Final Disposal
-
Engage a Licensed Waste Disposal Contractor: The collected hazardous waste containing this compound must be disposed of through a licensed and certified hazardous waste disposal company.
-
Provide Full Disclosure: Ensure the waste disposal contractor is fully aware of the chemical composition of the waste. Provide a copy of the Safety Data Sheet for this compound.
-
Maintain Records: Keep detailed records of all disposed chemical waste, including the date, quantity, and method of disposal, as required by your institution and local regulations.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which is essential for experimental planning and handling.
| Property | Value | Source |
| Molecular Weight | 470.80 g/mol | [1] |
| Solubility | 5 mg/mL in a solution of 10% DMSO and 90% Corn Oil (requires sonication for dissolution) | [2] |
| In Vitro IC₅₀ (ACAT) | 17 to 75 nM | [3] |
Experimental Protocols
In Vivo Administration of this compound in a Mouse Model of Alzheimer's Disease
This protocol is based on studies demonstrating the efficacy of this compound in reducing amyloid pathology in transgenic mouse models of Alzheimer's disease.[4][5]
1. Animal Model:
-
Transgenic mice expressing human amyloid precursor protein (APP) with mutations associated with familial Alzheimer's disease (e.g., hAPP751 with London and Swedish mutations).
2. Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
For a final dosing solution of 5 mg/mL, dilute the DMSO stock solution 1:10 in corn oil. For example, add 100 µL of the 50 mg/mL DMSO stock to 900 µL of corn oil.
-
Ensure the solution is clear by using an ultrasonic bath.
3. Administration:
-
The typical dosage ranges from 0 to 7.1 mg/kg/day.
-
Administer the solution to the mice via an appropriate route as determined by the experimental design (e.g., oral gavage).
-
The duration of treatment in published studies has been two months.[4]
4. Outcome Measures:
-
At the end of the treatment period, euthanize the animals and collect brain tissue.
-
Analyze brain tissue for amyloid plaque burden, levels of soluble and insoluble Aβ peptides (Aβ₁₋₄₀ and Aβ₁₋₄₂), and levels of cholesteryl esters.
-
Behavioral tests, such as the Morris water maze, can be conducted before the end of the study to assess cognitive function.[2]
Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound as an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT) and its downstream effects on Amyloid Precursor Protein (APP) processing.
Caption: Mechanism of this compound as an ACAT inhibitor.
Experimental Workflow Diagram
The diagram below outlines the key steps in an experimental workflow for evaluating the efficacy of this compound in a mouse model of Alzheimer's disease.
Caption: In vivo experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological properties of a novel ACAT inhibitor (CP-113,818) in cholesterol-fed rats, hamsters, rabbits, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ACAT inhibitor CP-113,818 markedly reduces amyloid pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ACAT inhibitor this compound markedly reduces amyloid pathology in a mouse model of Alzheimer’s disease [alzped.nia.nih.gov]
Essential Safety and Operational Guidance for Handling CP-113818
For researchers, scientists, and drug development professionals working with CP-113818, a potent acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, adherence to strict safety protocols is paramount.[1][2][3] This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive hazard assessment should be conducted for all procedures involving this compound to determine the appropriate level of personal protective equipment required. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols for chemical compounds.
| Protection Type | Recommended PPE | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing. | To protect eyes and face from accidental splashes of the compound, which could cause irritation or injury. |
| Skin and Body Protection | A standard laboratory coat should be worn at all times. For procedures with a higher risk of exposure, a chemically resistant apron over the lab coat is advised. | To prevent contact of the chemical with skin and to protect personal clothing from contamination. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are mandatory. Consider double-gloving for added protection during high-risk procedures. | To prevent skin contact with the compound. It is crucial to check the glove manufacturer's compatibility chart for specific breakthrough times. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator may be necessary. | To avoid inhalation of any dust or aerosolized particles of the compound. |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
All work with solid this compound should be performed in a certified chemical fume hood to minimize inhalation risk.
-
Use of a powder-containment balance enclosure is recommended when weighing the solid compound.
-
Ensure easy access to an emergency eyewash station and safety shower.
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing and Reconstitution: Carefully weigh the required amount of solid this compound in a chemical fume hood. When preparing solutions, add the solvent slowly to the solid to avoid splashing. A common protocol involves dissolving the compound in DMSO to create a stock solution.[3]
-
During Use: Keep containers of this compound closed when not in use. Avoid actions that could generate dust or aerosols.
-
After Handling: Thoroughly clean the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste. Wash hands thoroughly with soap and water after removing gloves.
Storage:
-
Store this compound in a tightly sealed, light-resistant container.
-
The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
For long-term storage of stock solutions, it is recommended to store at -20°C for up to one month or -80°C for up to six months to maintain stability.[3]
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used PPE, and bench paper, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Purity | 99.13% | MedChemExpress |
| IC50 (ACAT) | 17 to 75 nM | [4] |
Experimental Protocols
In Vitro ACAT Inhibition Assay (Cell-Based): A detailed protocol for assessing the inhibitory activity of compounds against ACAT1 and ACAT2 can be adapted from established fluorescence-based assays.[5][6]
-
Cell Culture: Utilize a cell line that does not express endogenous ACAT activity (e.g., AC29 cells) and create stable transfectants expressing either human ACAT1 or ACAT2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution to various concentrations in the cell culture medium.
-
Treatment: Plate the transfected cells in a 96-well plate. Once adhered, treat the cells with the different concentrations of this compound for a predetermined period.
-
Fluorescent Labeling: Add a fluorescent cholesterol analog, such as NBD-cholesterol, to the cells. This analog will be esterified by ACAT and accumulate in lipid droplets, leading to a strong fluorescent signal.
-
Fluorescence Measurement: After an incubation period, wash the cells to remove excess NBD-cholesterol. Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The reduction in fluorescence intensity in treated cells compared to untreated controls indicates the inhibitory activity of this compound. Calculate the IC50 value from the dose-response curve.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of ACAT inhibition by this compound.
Caption: Experimental workflow for evaluating this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological properties of a novel ACAT inhibitor (CP-113,818) in cholesterol-fed rats, hamsters, rabbits, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay Published, JLR Papers in Press, November 16, 2003. DOI 10.1194/jlr.D300037-JLR200 | Semantic Scholar [semanticscholar.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
